Lup-20(29)-ene-2alpha,3beta-diol
Descripción
Lup-20(29)-ene-2alpha,3beta-diol has been reported in Boswellia sacra, Viburnum chingii, and other organisms with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-BUXXFNAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Lup-20(29)-ene-2alpha,3beta-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the pentacyclic triterpenoid, Lup-20(29)-ene-2alpha,3beta-diol. This document details the known botanical origins of this compound and outlines a generalized, robust methodology for its extraction, purification, and characterization, based on established phytochemical techniques.
Natural Sources
This compound has been identified in a variety of plant species, indicating a widespread distribution across different families. The primary documented sources are summarized in the table below.
| Plant Species | Family | Plant Part(s) |
| Oroxylum indicum | Bignoniaceae | Seeds, Roots[1] |
| Salvia viridis | Lamiaceae | Aerial Parts |
| Viburnum chingii | Adoxaceae | Leaves[2] |
| Juglans sinensis | Juglandaceae | Not specified[3] |
| Boswellia sacra | Burseraceae | Not specified |
| Salvia horminum | Lamiaceae | Not specified |
| Salvia trijuga | Lamiaceae | Not specified |
| Chinese bog bilberry wines | Ericaceae (derived from) | Fruit (by fermentation) |
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its identification and downstream applications. The following table summarizes its key physicochemical properties and provides a reference for its spectroscopic data.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not explicitly available in search results. A generalized spectrum for a lupane (B1675458) skeleton would show: several singlets for methyl groups between 0.7 and 1.2 ppm, signals for the isopropenyl group at approx. 4.6-4.7 ppm and 1.6-1.7 ppm, and multiplets for the methine protons of the diol group. |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not explicitly available in search results. A representative lupane skeleton would show: a signal for the quaternary carbon of the double bond around 150 ppm, a signal for the methylene (B1212753) of the double bond around 109 ppm, signals for the carbon atoms bearing the hydroxyl groups in the range of 60-80 ppm, and a series of signals for the other aliphatic carbons. |
| Mass Spectrometry (MS) | Characterized by a molecular ion peak corresponding to its molecular weight. |
Experimental Protocol: A Generalized Approach to Isolation and Purification
While a universally standardized protocol for the isolation of this compound from any given source is not available, the following methodology, based on the isolation of structurally related lupane-type triterpenoids, provides a robust framework for its successful extraction and purification.
Extraction
-
Preparation of Plant Material : The relevant plant part (e.g., dried and powdered leaves, seeds, or roots) is the starting material.
-
Solvent Extraction : A sequential extraction is typically employed to remove non-polar constituents first.
-
Step 1 (Defatting) : The powdered plant material is subjected to extraction with a non-polar solvent such as petroleum ether or hexane. This can be performed using a Soxhlet apparatus for a hot continuous extraction or by maceration at room temperature. This step removes lipids and other non-polar compounds.
-
Step 2 (Extraction of Triterpenoids) : The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane, chloroform, or ethyl acetate, to extract the triterpenoids.
-
Purification
The crude extract obtained is a complex mixture of compounds and requires further purification, typically achieved through chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography :
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions containing the target compound, as identified by TLC, may be pooled and further purified using a Sephadex LH-20 column with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane and methanol. This step is effective in separating compounds with similar polarities.
-
-
Recrystallization :
-
The purified fractions containing this compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.
-
Characterization
The structure and purity of the isolated compound are confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure of the molecule.
-
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a natural source.
Caption: Generalized workflow for the isolation of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Lup-20(29)-ene-2alpha,3beta-diol and Related Lupane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupane (B1675458) triterpenoids, a diverse class of natural products, exhibit a wide array of pharmacological activities, making them promising candidates for drug development. A thorough understanding of their biosynthesis is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the lupane triterpenoid (B12794562), Lup-20(29)-ene-2alpha,3beta-diol. We delve into the core enzymatic steps, from the cyclization of 2,3-oxidosqualene (B107256) to the specific hydroxylation reactions that functionalize the lupane scaffold. This document details the key enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows to facilitate further research and development in this field.
The Core Biosynthetic Pathway of Lupane Triterpenoids
The biosynthesis of all lupane triterpenoids originates from the ubiquitous isoprenoid pathway, which produces the linear C30 precursor, squalene (B77637).[1] This pathway can be broadly divided into two main stages: the formation of the pentacyclic lupane skeleton and the subsequent functionalization of this scaffold.
Formation of the Lupeol (B1675499) Backbone
The initial steps leading to the characteristic lupane structure are conserved across many plant species.[1]
-
Squalene Epoxidation: The linear squalene molecule undergoes epoxidation to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) .[2]
-
Cyclization to Lupeol: The crucial cyclization of 2,3-oxidosqualene is carried out by a specific class of oxidosqualene cyclases (OSCs), namely lupeol synthase (LUS) .[3] This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements to yield the pentacyclic triterpenoid lupeol . Lupeol possesses the foundational lupane skeleton and a hydroxyl group at the C-3β position.[4]
Caption: Biosynthesis of the Lupeol Backbone.
Hydroxylation to Form this compound
The formation of this compound from lupeol requires a specific hydroxylation event at the C-2α position. This type of reaction is predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of heme-thiolate proteins.[3]
Recent research has identified a strong candidate enzyme for this reaction. A study on triterpene biosynthesis in Nicotiana attenuata characterized NaCYP716C87 , a cytochrome P450 enzyme that hydroxylates the C-2α position of various pentacyclic triterpenes, including lupeol.[5] While this enzyme originates from a different plant species than those from which this compound has been isolated (e.g., Juglans sinensis and Oroxylum indicum), it provides a valuable starting point for identifying homologous enzymes in these and other species.[6][7]
The biosynthesis of the 3β-hydroxy group is established early in the pathway by lupeol synthase. The subsequent action of a C-2α hydroxylase, such as a member of the CYP716C subfamily, on lupeol results in the formation of this compound.
Caption: Final Hydroxylation Step to the Diol.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, data from related pathways and analytical studies of plant extracts provide valuable context.
Table 1: Quantitative Analysis of Lupeol in Various Plant Materials
| Plant Species | Plant Part | Extraction Method | Analytical Method | Lupeol Content (mg/100g crude drug) | Reference |
| Derris scandens | Stem | Soxhlet (Ethanol) | HPLC-DAD | 40.72 ± 0.40 | [8] |
| Albizia procera | Stem Bark | Soxhlet (Ethanol) | HPLC-DAD | 21.44 ± 0.89 | [8] |
| Diospyros rhodocalyx | Stem | Soxhlet (Ethanol) | HPLC-DAD | 35.16 ± 1.25 | [8] |
Table 2: Bioactivity of a Related Dihydroxylated Triterpenoid (Maslinic Acid)
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |
| Maslinic Acid (2α,3β-dihydroxyolean-12-en-28-oic acid) | Caco-2 | Cytotoxicity | 45.3 | [9] |
Note: The data for maslinic acid, an oleanane-type triterpenoid with a similar 2α,3β-diol structure, is provided for comparative purposes.
Experimental Protocols
Detailed experimental protocols are essential for the identification, characterization, and engineering of the enzymes involved in this compound biosynthesis.
Identification of Candidate Cytochrome P450 Genes
A common strategy to identify the specific CYP responsible for lupeol hydroxylation is through transcriptomic analysis and co-expression studies.
Caption: Workflow for Identifying Candidate Genes.
Heterologous Expression and Functional Characterization of CYPs
Once candidate CYP genes are identified, they must be functionally characterized to confirm their enzymatic activity. Heterologous expression in hosts like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana is a common approach.[10]
Protocol for Heterologous Expression in Saccharomyces cerevisiae
-
Gene Cloning: Amplify the full-length cDNA of the candidate CYP and the corresponding cytochrome P450 reductase (CPR) and clone them into a yeast expression vector.
-
Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11) with the expression constructs.
-
Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium and induce protein expression.
-
Substrate Feeding: Add the precursor, lupeol, to the yeast culture.
-
Metabolite Extraction: After a defined incubation period, extract the triterpenoids from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products by comparing their retention times and mass spectra with an authentic standard of this compound.
In Vitro Enzyme Assays
In vitro assays using purified enzymes or microsomal fractions are crucial for determining enzyme kinetics.
Protocol for a Microsomal Enzyme Assay
-
Microsome Preparation: Prepare microsomal fractions from the heterologous expression host (e.g., yeast) that express the candidate CYP and its reductase.
-
Assay Mixture: Prepare a reaction mixture containing:
-
Microsomal preparation
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Lupeol (substrate) in a suitable solvent (e.g., DMSO)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at an optimal temperature (e.g., 30°C) with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent and extract the products.
-
Analysis: Quantify the formation of this compound using a validated HPLC or LC-MS method.
Caption: General Workflow for an In Vitro Enzyme Assay.
Analytical Methods for Quantification
Accurate quantification of this compound and its precursors is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is a powerful technique for this purpose.
Table 3: Comparison of Analytical Methods for Triterpenoid Quantification
| Method | Stationary Phase | Mobile Phase Example | Detection | Key Advantages | Key Disadvantages | Reference |
| HPLC-PDA | C18 | Acetonitrile:Water | PDA (210 nm) | Robust, widely available | Lower sensitivity than MS | [11] |
| GC-FID | Capillary column | Helium | FID | Good for volatile derivatives | Requires derivatization | [11] |
| LC-MS/MS | C18 | Acetonitrile:Formic Acid in Water | MS/MS | High sensitivity and selectivity | Higher instrument cost | [12] |
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general pathway of lupane triterpenoid synthesis, with the key functionalization step being a C-2α hydroxylation of lupeol, likely catalyzed by a cytochrome P450 enzyme from the CYP716C subfamily. While a strong candidate enzyme has been identified, further research is needed to isolate and characterize the specific hydroxylases from plants known to produce this diol. The elucidation of the complete biosynthetic pathway will enable the heterologous production of this compound and the generation of novel derivatives with potentially enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to advance our understanding and application of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 12. explorationpub.com [explorationpub.com]
Lup-20(29)-ene-2α,3β-diol: A Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-ene-2α,3β-diol, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in cancer cells. While direct research on Lup-20(29)-ene-2α,3β-diol is still developing, this document synthesizes the available data and extrapolates potential mechanisms based on the well-documented activities of structurally related lupane triterpenoids, such as lupeol (B1675499) and betulinic acid. The primary anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to cancer cell proliferation and survival. This guide presents quantitative data, detailed experimental protocols, and visual diagrams of the core molecular pathways to facilitate further research and drug development efforts.
Introduction
Lup-20(29)-ene-2α,3β-diol, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids are a diverse class of natural products that have garnered significant attention for their broad range of biological activities, including potent anticancer properties.[2][3] The lupane scaffold, characteristic of this family, serves as a versatile backbone for structural modifications that can enhance therapeutic efficacy.[4][5]
The anticancer activity of the lupane triterpenoid class is primarily mediated through two key mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation via cell cycle arrest.[1] While specific data for Lup-20(29)-ene-2α,3β-diol is limited, extensive research on related compounds provides a strong foundation for its hypothesized mechanism of action. This guide will detail these mechanisms, supported by data from closely related analogs, to provide a robust framework for understanding the therapeutic potential of Lup-20(29)-ene-2α,3β-diol.
Core Anticancer Mechanisms
The anticancer effects of Lup-20(29)-ene-2α,3β-diol and related lupane triterpenoids are multifaceted, targeting fundamental processes that govern cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of action for this class of compounds is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[1] This pathway is a critical regulator of cellular homeostasis, and its activation is a hallmark of effective cancer therapies.
The process is initiated by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. This is followed by the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[2] Key events in this pathway include:
-
Modulation of Bcl-2 Family Proteins: Lupane triterpenoids can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The downregulation of anti-apoptotic proteins like Bcl-2 has been observed with related compounds, tipping the cellular balance towards apoptosis.
-
Caspase Activation: The activation of initiator caspase-9 and executioner caspase-3 is a central feature of the mitochondrial apoptotic pathway induced by these compounds.[1][2]
Caption: Hypothesized intrinsic apoptotic pathway induced by Lup-20(29)-ene-2α,3β-diol.
Cell Cycle Arrest
In addition to inducing apoptosis, Lup-20(29)-ene-2α,3β-diol can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] This prevents cancer cells from dividing and contributes to the overall antitumor effect. While the specific phase of arrest can vary between cell types and compounds, arrest in the G0/G1 or G2/M phases is commonly reported for related triterpenoids. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Pro-Survival Signaling Pathways
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways. Lupane triterpenoids have been shown to interfere with these pathways, further contributing to their anticancer activity.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell growth, survival, and proliferation. It is frequently dysregulated in various cancers.[6] Some studies on related natural compounds suggest that they can inhibit this pathway by downregulating the expression and phosphorylation of Akt, thereby promoting apoptosis and inhibiting cell growth.[7]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Lup-20(29)-ene-2α,3β-diol.
Quantitative Data
Quantitative data on the cytotoxic and antiproliferative effects of Lup-20(29)-ene-2α,3β-diol and its related compounds are crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Lup-20(29)-ene-2α,3β-diol and Related Compounds
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Lup-20(29)-ene-3α,23-diol (Isomer) | HeLa (Cervical Cancer) | Cytotoxicity Assay | 28.5 | [1] |
| Lupeol | MCF-7 (Breast Cancer) | Antiproliferative Assay | - | [1] |
| Lupeol | HeLa (Cervical Cancer) | Antiproliferative Assay | - | [1] |
| Betulinic Acid Derivatives | A549 (Lung Cancer) | Antiproliferative Assay | Varies | [2] |
| Betulinic Acid Derivatives | MCF-7 (Breast Cancer) | Antiproliferative Assay | Varies | [2] |
| Betulinic Acid Derivatives | PC-3 (Prostate Cancer) | Antiproliferative Assay | Varies | [2] |
| Lup-28-al-20(29)-en-3-one | Human Leukemia Cell Lines | Cell Growth Inhibition | Marked Inhibition | [8] |
Note: Specific IC50 values for Lupeol in MCF-7 and HeLa cells were not provided in the cited source, only that antiproliferative effects were demonstrated.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to investigate the anticancer mechanism of action of compounds like Lup-20(29)-ene-2α,3β-diol.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Lup-20(29)-ene-2α,3β-diol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Lup-20(29)-ene-2α,3β-diol at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle control.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.
Conclusion and Future Directions
Lup-20(29)-ene-2α,3β-diol, a member of the lupane family of triterpenoids, demonstrates significant potential as an anticancer agent. The primary mechanisms of action, inferred from studies on closely related compounds, involve the induction of mitochondrial-mediated apoptosis and cell cycle arrest. Furthermore, its potential to inhibit critical pro-survival signaling pathways like PI3K/Akt highlights its multifaceted approach to combating cancer cell growth.
However, a significant portion of the detailed mechanistic data is derived from analogs such as lupeol and betulinic acid. To advance Lup-20(29)-ene-2α,3β-diol as a viable therapeutic candidate, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of Lup-20(29)-ene-2α,3β-diol across a wide panel of human cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and pathways directly modulated by Lup-20(29)-ene-2α,3β-diol. This includes identifying the specific Bcl-2 family members it interacts with and its precise effects on cell cycle regulatory proteins.
-
In Vivo Efficacy: Assessing the antitumor activity and toxicity of Lup-20(29)-ene-2α,3β-diol in preclinical animal models of cancer.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its delivery and efficacy.
By addressing these research gaps, the full therapeutic potential of Lup-20(29)-ene-2α,3β-diol can be unlocked, paving the way for its development as a novel anticancer agent.
References
- 1. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 7. Aged black garlic extract inhibits HT29 colon cancer cell growth via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2α-hydroxybetulin: An Analysis of Available Data and Insights from Structurally Related Triterpenoids
Disclaimer: Publicly available scientific literature contains exceptionally limited to no direct pharmacological data on 2α-hydroxybetulin. Therefore, this technical guide will address the current knowledge gap and, to provide a valuable resource for researchers, will focus on the well-documented pharmacological profiles of its immediate structural precursors and analogs: betulin (B1666924), betulinic acid, and 23-hydroxybetulinic acid. The information presented on these related compounds should be interpreted with caution and not be directly extrapolated to 2α-hydroxybetulin without experimental validation.
2α-hydroxybetulin: An Unexplored Frontier
Despite extensive research into the biological activities of pentacyclic triterpenoids derived from birch bark, 2α-hydroxybetulin remains a largely uncharacterized molecule. Comprehensive searches of scientific databases reveal a significant lack of studies detailing its synthesis, isolation, or pharmacological evaluation. This presents a unique opportunity for novel research to explore the potential therapeutic effects of this specific hydroxylation pattern on the betulin scaffold. The introduction of a hydroxyl group at the C-2α position could significantly influence the molecule's polarity, solubility, and interactions with biological targets, potentially leading to a unique pharmacological profile.
Pharmacological Insights from Structurally Related Compounds
To offer a foundational perspective for future research on 2α-hydroxybetulin, this section details the established pharmacological activities of betulin, betulinic acid, and 23-hydroxybetulinic acid. These compounds share the same core lupane (B1675458) skeleton and have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
Derivatives of betulin are widely recognized for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 23-hydroxybetulinic acid and its derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 23-hydroxybetulinic acid derivative (6i) | HL-60 | Human Leukemia | 8.35[1] |
| A549 | Human Lung Carcinoma | >40[1] | |
| BEL-7402 | Human Hepatoma | 20.34 | |
| SF-763 | Human Glioblastoma | 25.17 | |
| B16 | Murine Melanoma | 15.85 | |
| Betulinic Acid | MGC-803 | Human Gastric Cancer | >20 |
| PC3 | Human Prostate Cancer | >20 | |
| A375 | Human Melanoma | >20 | |
| Bcap-37 | Human Breast Cancer | >20 | |
| A431 | Human Skin Squamous Cell Carcinoma | >20 | |
| Betulinic Acid Derivative (3c) | MGC-803 | Human Gastric Cancer | 2.3[2] |
| PC3 | Human Prostate Cancer | 4.6[2] | |
| A375 | Human Melanoma | 3.3[2] | |
| Bcap-37 | Human Breast Cancer | 3.6[2] | |
| A431 | Human Skin Squamous Cell Carcinoma | 4.3[2] |
The anticancer effects of betulinic acid and its derivatives are often mediated through the intrinsic mitochondrial pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 23-hydroxybetulinic acid derivatives) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity
Betulin and its derivatives have demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[3][4]
The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of betulinic acid. By preventing the phosphorylation and subsequent degradation of IκB, betulinic acid blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]
Antiviral Activity
Betulinic acid and its derivatives have been investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[6][7][8][9] The mechanisms of action are believed to involve interference with viral entry and replication processes.
The following table presents the IC50 values of betulinic acid and its ionic derivatives against Herpes Simplex Virus Type-2 (HSV-2).
| Compound | Virus | IC50 (µM) |
| Betulinic acid (1) | HSV-2 | 1.6[9] |
| Ionic derivative (2) | HSV-2 | 0.6[9] |
| Ionic derivative (5) | HSV-2 | 0.9[9] |
Future Directions
The lack of pharmacological data for 2α-hydroxybetulin highlights a significant area for future research. Key investigations should include:
-
Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of 2α-hydroxybetulin to enable pharmacological studies.
-
In Vitro Screening: Comprehensive screening of 2α-hydroxybetulin against a diverse panel of cancer cell lines and viral targets to identify potential therapeutic activities.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of specific protein targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Comparison of the activity of 2α-hydroxybetulin with other hydroxylated betulin derivatives to understand the influence of the position of hydroxylation on the pharmacological profile.
References
- 1. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Lup-20(29)-ene-2alpha,3beta-diol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-ene-2alpha,3beta-diol, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] This class of compounds, isolated from various botanical sources, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated promising anticancer and anti-inflammatory properties, primarily mediated through the induction of apoptosis and modulation of key inflammatory signaling pathways such as NF-κB.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction
Pentacyclic triterpenoids, particularly those with a lupane skeleton, represent a rich source of bioactive molecules for drug discovery. This compound and its synthetic derivatives have emerged as promising candidates for the development of novel therapeutic agents. The presence of hydroxyl groups at the C-2 and C-3 positions, along with the isopropenyl group at C-19, provides reactive sites for chemical modifications, enabling the generation of a diverse library of compounds with potentially enhanced biological activities.[1] This guide will delve into the key biological effects of these derivatives, with a primary focus on their anticancer and anti-inflammatory activities.
Anticancer Activity
Derivatives of the lupane diol scaffold have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying their anticancer activity is the induction of programmed cell death, or apoptosis.
Cytotoxicity Data
The cytotoxic potential of various this compound derivatives and related lupane triterpenoids has been evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency. While specific IC50 values for a wide range of this compound derivatives are not extensively published, data from structurally similar compounds, such as betulin (B1666924) and betulinic acid derivatives, offer valuable insights into the structure-activity relationships.
Table 1: Cytotoxicity of Lupane-Type Triterpenoid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2,3-Indolo-betulinic acid derivative (BA2) | B164A5 (Melanoma) | MTT | 9.15 | [3] |
| 2,3-Indolo-betulinic acid derivative (BA3) | B164A5 (Melanoma) | MTT | 8.11 | [3] |
| Betulin-28-(indole-4-ylmethylene) hydrazine | MCF-7 (Breast) | SRB | Not specified, but highly active | [4] |
| Betulinic acid derivative with C-5 chloro-indole | MIAPaCa (Pancreatic), PA-1 (Ovarian), SW620 (Colon) | Not specified | 2.44–2.50 µg/mL | [3] |
| Betulin derivative 6i (hydrazide-hydrazone) | HepG2 (Liver) | MTT | 9.27 | [5] |
| Betulin derivative 6i (hydrazide-hydrazone) | MCF-7 (Breast) | MTT | 8.87 | [5] |
| Lup-20(29)-ene-3β,11β-diol | HeLa (Cervical) | Not specified | 28.5 | [1] |
| Lup-28-al-20(29)-en-3-one | Human leukemia cell lines | Not specified | Marked inhibition | [1] |
Note: The activities of betulin and betulinic acid derivatives are included due to their structural similarity to this compound.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This is often initiated via the intrinsic or mitochondrial pathway, leading to the activation of a cascade of caspases.
The mitochondrial apoptosis pathway is a key target of many lupane derivatives. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases.
Anti-inflammatory Activity
Lupane-type triterpenoids, including derivatives of this compound, have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Inhibition of Pro-inflammatory Mediators
Studies on various lupane derivatives have shown their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Table 2: Anti-inflammatory Activity of Lupane-Type Triterpenoids
| Compound/Derivative | Model | Effect | Reference |
| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | LPS-induced RAW264.7 macrophages | Concentration-dependent reduction of NO, TNF-α, and IL-1β production | [2] |
| Lupane-type triterpenoids | LPS-induced RAW264.7 macrophages | Inhibition of NF-κB activation and release of pro-inflammatory cytokines | [6] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in the transcription of genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lupane derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative, with or without LPS stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synthesis of this compound Derivatives
The semi-synthesis of this compound derivatives often starts from readily available natural precursors like betulin.[1] The key synthetic challenge is the regioselective introduction and modification of functional groups at the C-2 and C-3 positions.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
The Discovery and Scientific Journey of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) subgroup, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of this promising natural product. It details its natural origins, semi-synthetic production, and the current understanding of its biological activities, with a particular focus on its anticancer properties. This document consolidates key experimental methodologies and quantitative data to serve as a valuable resource for ongoing and future research endeavors.
Introduction: Unveiling a Promising Triterpenoid
This compound, also known as 2α-hydroxybetulin, is a naturally occurring triterpenoid characterized by a pentacyclic lupane skeleton.[1] This structure consists of four six-membered rings and one five-membered ring.[1] The defining features of this molecule are a double bond between carbons 20 and 29, and two hydroxyl groups at the C-2 alpha and C-3 beta positions.[1] This specific stereochemistry distinguishes it from other related lupane diols.[1] While not as widely known as its precursor, betulin, this compound has emerged as a compound of interest due to its notable biological activities, particularly its anticancer and antiproliferative effects.[1]
Discovery and Natural Occurrence
The precise first discovery and isolation of this compound are not extensively documented in a single seminal publication. Instead, its presence has been identified over time in a variety of plant species, indicating a widespread distribution in the plant kingdom. This scattered discovery history is typical for many natural products.
The compound has been isolated from a diverse range of botanical sources, including:
-
Oroxylum indicum : This tree, belonging to the Bignoniaceae family, is a significant natural source of the compound.[1][2][3]
-
Juglans sinensis : This species of walnut has also been identified as a source.[1][4]
-
Detarium microcarpum : A tree from the Fabaceae family.[1]
-
Boswellia sacra : The resin of this tree, commonly known as frankincense, contains the compound.[1][4]
-
Salvia viridis L. [5]
-
Chinese bog bilberry wines [2]
The repeated isolation of this compound from various plants underscores its role as a plant metabolite.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.7 g/mol |
| CAS Number | 61448-03-1 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data sourced from multiple references.[1][4][5]
Methodologies: Isolation and Synthesis
Isolation from Natural Sources
The isolation of this compound from plant materials typically involves standard phytochemical techniques. A general workflow is described below.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Terpenoids | 61448-03-1 | Invivochem [invivochem.com]
- 4. This compound | C30H50O2 | CID 15127233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide for Researchers
An In-depth Review of a Promising Plant Metabolite for Drug Discovery and Development
Abstract
Lup-20(29)-ene-2alpha,3beta-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] This technical guide provides a comprehensive overview of its biological activities, particularly its anticancer and anti-inflammatory properties, tailored for researchers, scientists, and drug development professionals. Due to the limited specific quantitative data for this compound, this guide incorporates extensive data and protocols from closely related and well-characterized lupane triterpenes, lupeol (B1675499) and betulin (B1666924), to provide a robust framework for future research. The document details experimental methodologies, presents quantitative data in structured tables, and visualizes key signaling pathways to facilitate a deeper understanding of this class of compounds.
Introduction
This compound is a plant metabolite that has been isolated from various botanical sources, including Oroxylum indicum, Juglans sinensis, Chinese bog bilberry wines, Boswellia sacra, and Viburnum chingii.[1] As a member of the lupane subgroup of triterpenoids, it shares a characteristic pentacyclic skeleton. The biological activities of lupane triterpenoids are of significant interest to the scientific community, with research highlighting their potential as therapeutic agents. This guide focuses on the anticancer and anti-inflammatory mechanisms of this compound and its analogues, providing a technical resource for further investigation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 61448-03-1 |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities
The primary biological activities attributed to this compound and related lupane triterpenes are their anticancer and anti-inflammatory effects.
Anticancer Activity
Lupane triterpenes, including this compound, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway and promote cell cycle arrest.[1] While specific IC50 values for this compound are not widely available, data for its parent compound, lupeol, and the related diol, betulin, demonstrate significant cytotoxic activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Lupeol
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Malignant Melanoma | 66.59 | Not Specified | [2] |
| RPMI-7951 | Malignant Melanoma | 45.54 | Not Specified | [2] |
| MCF-7 | Breast Carcinoma | 50 | 72 | [3] |
| MCF-7 | Breast Carcinoma | 42.55 (in combination with doxorubicin) | Not Specified | [2] |
| MCF-7 | Breast Carcinoma | 80 | Not Specified | [2] |
| MDA-MB-231 | Breast Carcinoma | 62.24 (in combination with doxorubicin) | Not Specified | [2] |
| HeLa | Cervical Carcinoma | 37 | 72 | [3] |
| A-549 | Lung Carcinoma | 50 | 72 | [3] |
| CEM | T-lymphoblastic Leukemia | 50 | 72 | [3] |
| RPMI 8226 | Multiple Myeloma | 50 | 72 | [3] |
| G361 | Malignant Melanoma | 50 | 72 | [3] |
Table 2: Anticancer Activity of Betulin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DLD-1 | Colon Cancer | 6.6 | Not Specified | [4] |
| HT-29 | Colon Cancer | 4.3 | Not Specified | [4] |
| Col2 | Colon Cancer | 45.2 | Not Specified | [4] |
| SW707 | Colon Cancer | 51.7 | Not Specified | [4] |
| HepG2 | Hepatoma | 22.8 | Not Specified | [4] |
| SK-HEP-1 | Hepatoma | 132.1 | Not Specified | [4] |
| HeLa | Cervical Cancer | 74.1 | 24 | [4] |
| HeLa | Cervical Cancer | 22.6 - 57.1 | 48 | [4] |
| HeLa | Cervical Cancer | 6.67 - 34.4 | 72 | [4] |
| MCF-7 | Breast Cancer | 8.32 | Not Specified | [4] |
| A431 | Skin Carcinoma | 2.26 - 11.29 | Not Specified | [4] |
| A2780 | Ovarian Cancer | 2.26 - 11.29 | Not Specified | [4] |
Anti-inflammatory Activity
Lupane triterpenes exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects of lupeol and betulin have been demonstrated in various in vitro and in vivo models.
Table 3: Anti-inflammatory Activity of Lupeol
| Model | Effect | Quantitative Data | Reference |
| Soybean lipoxygenase-1 (15-sLO) | Inhibition of enzyme activity | IC50 = 35 µM | [3] |
| Lipopolysaccharide (LPS)-treated macrophages | Decreased TNF-α and IL-1β production | Significant reduction at 10–100 µM | [3] |
| Mouse model of arthritis | Reduction in inflammation | Maximum inhibition of 57.14% at 5–9.37 mg/kg | [3] |
| 5-lipoxygenase inhibition assay | Enzyme inhibitory activity | IC50 = 63.71 ± 2.09 to 91.09 ± 1.40 µg/mL (for extracts containing lupeol) | [6] |
Table 4: Anti-inflammatory Activity of Betulin
| Model | Effect | Quantitative Data | Reference |
| LPS-induced septic rats | Inhibition of IL-6, IL-1β, TNF-α | Significant reduction | [5] |
| Human gingival fibroblasts | Inhibition of LPS-induced IL-1β, IL-6, and IL-8 | Significant reduction | [7] |
| Fluorescence polarization-based competitive binding assay | Binding to glucocorticoid receptor (GR) | IC50 = 79.18 ± 0.30 mM | [8] |
Signaling Pathways
Anticancer Mechanism: Induction of Mitochondrial Apoptosis
Lupane triterpenes primarily induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] The released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The anti-apoptotic proteins of the Bcl-2 family are key regulators of this pathway, and their downregulation by lupane triterpenes is a crucial step in apoptosis induction.[2]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulin inhibits the production of inflammatory cytokines in human gingival fibroblasts and ligature-induced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, is emerging as a compound of interest in oncology research. This technical guide synthesizes the current understanding of its anticancer and antiproliferative properties. While comprehensive data on this specific molecule remains under active investigation, this document consolidates available information on its proposed mechanisms of action, supported by data from closely related lupane-type triterpenoids. The guide provides an overview of its cytotoxic effects, details standard experimental protocols for its evaluation, and visualizes its putative signaling pathways.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the lupane (B1675458) family. It has been isolated from various botanical sources, including Oroxylum indicum and Juglans sinensis. Triterpenoids, as a class, are well-documented for their diverse pharmacological activities, including potent anticancer effects. This guide focuses specifically on the antiproliferative and pro-apoptotic activities of this compound and its closely related analogs, providing a foundational resource for researchers in drug discovery and development.
Quantitative Data on Cytotoxic and Antiproliferative Effects
Direct and extensive quantitative data for this compound is not consistently available in peer-reviewed literature[1]. However, studies on its isomers and other lupane-type triterpenoids provide valuable insights into its potential efficacy. The following tables summarize the cytotoxic activities of these related compounds against various cancer cell lines.
Table 1: Cytotoxicity of Lupane-Type Triterpenoids Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lup-20(29)-ene-3α,23-diol (isomer) | HeLa | Cervical Cancer | 28.5 | [1] |
| Lup-20(29)-ene-3β,11β-diol | HeLa | Cervical Cancer | 28.5 | [2] |
| Lupeol | A549 | Lung Cancer | 62.53 (LD50 in mg/mL) | [3] |
Table 2: Antiproliferative Activity of Other Related Lupane Triterpenes
| Compound | Cell Line(s) | Effect |
| Betulin Derivatives | MCF-7 | Selective antiproliferative activity[1] |
| Lup-28-al-20(29)-en-3-one | Human Leukemia Cell Lines | Marked inhibition of cell growth[4] |
Proposed Mechanisms of Action
The anticancer effects of this compound and related compounds are believed to be mediated through two primary mechanisms: the induction of apoptosis and the arrest of the cell cycle[1].
Induction of Apoptosis
This compound is proposed to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway[1]. This involves the activation of key signaling molecules that lead to the execution of cell death.
Caption: Proposed mitochondrial pathway of apoptosis induction by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this triterpenoid can inhibit cancer cell proliferation by inducing cell cycle arrest. Evidence from related compounds suggests that it can cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA[1].
Caption: Mechanism of antiproliferative effect via cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anticancer and antiproliferative effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Caption: Standard workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, likely acting through the induction of apoptosis and cell cycle arrest. While direct, comprehensive studies on this specific compound are limited, the data from its close analogs are promising. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound, conducting in-depth cytotoxicity profiling across a wider range of cancer cell lines, and progressing to in vivo studies to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. Oroxylum indicum Vent Root Bark Extract Inhibits the Proliferation of Cancer Cells and Induce Apoptotic Cell Death | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of phytochemicals from Oroxylum indicum targeting Lactate Dehydrogenase A through bioinformatic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Lup-20(29)-ene-2alpha,3beta-diol from Oroxylum indicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid, is a bioactive compound found in various plant species, including the roots and seeds of Oroxylum indicum[1]. This natural product belongs to the lupane (B1675458) subgroup of triterpenoids and has garnered interest for its potential pharmacological activities, including anticancer and anti-inflammatory properties, primarily mediated through the induction of apoptosis and cell cycle arrest[1]. These application notes provide a detailed protocol for the isolation and purification of this compound from the seeds of Oroxylum indicum, followed by methods for its characterization.
Data Presentation
While specific yields of this compound from Oroxylum indicum are not extensively reported, the general yield for related triterpenoids from dried plant material ranges from 0.5% to 1.2% by weight[1]. The following table outlines the physicochemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 61448-03-1 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
This protocol details a multi-step process for the isolation and purification of this compound from the seeds of Oroxylum indicum. The methodology is based on established techniques for the separation of triterpenoids from plant matrices.
Preparation of Plant Material
-
Source: Seeds of Oroxylum indicum.
-
Procedure:
-
Air-dry the seeds in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried seeds into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark place until extraction.
-
Extraction of Crude Triterpenoids
Several extraction techniques can be employed. Soxhlet extraction is a thorough method, while ultrasound-assisted extraction offers a more rapid and efficient alternative.
-
Method 1: Soxhlet Extraction
-
Place the powdered seeds (approximately 100 g) in a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Extract with methanol (B129727) (500 mL) for 8-12 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Method 2: Ultrasound-Assisted Extraction (UAE)
-
Macerate the powdered seeds (100 g) in methanol (500 mL) in a large beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh solvent twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Chromatographic Purification
The crude extract is subjected to a two-step column chromatography process for the isolation of the target compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with 100% hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (50:50)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pooling: Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Column Preparation: Swell the Sephadex LH-20 in the mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) and pack it into a glass column.
-
Sample Loading: Dissolve the pooled fractions from the silica gel column in a minimal amount of the mobile phase and load onto the column.
-
Elution: Elute the column with the same mobile phase used for packing.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the pure fractions containing the target compound.
-
Recrystallization
-
Procedure:
-
Dissolve the purified compound from the Sephadex LH-20 column in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol, ethanol, or a mixture of chloroform and methanol).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization of the Isolated Compound
The structure and purity of the isolated this compound should be confirmed using spectroscopic techniques.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of purification and determine the purity of the isolated compound. |
| Melting Point | To determine the purity of the crystalline compound. |
| ¹H-NMR and ¹³C-NMR Spectroscopy | To elucidate the chemical structure of the compound by identifying the number and types of protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway
The anticancer activity of related lupane-type triterpenoids is often associated with the induction of the intrinsic apoptosis pathway.
Caption: Postulated intrinsic apoptosis pathway induced by the compound.
References
Application Note: Quantitative Analysis of Lup-20(29)-ene-2alpha,3beta-diol using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-ene-2alpha,3beta-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] Found in various plant species, this compound has garnered interest for its potential pharmacological activities. As research into its therapeutic potential progresses, the need for a reliable and accurate analytical method for its quantification is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of such non-volatile compounds.[2] This application note provides a detailed protocol for the quantification of this compound in various sample matrices.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the analyte using a UV detector at a wavelength where it exhibits sufficient absorbance. Due to the absence of a strong chromophore in the this compound molecule, detection is typically performed at a low wavelength, such as 205 nm or 210 nm, to achieve adequate sensitivity.
Materials and Reagents
-
Reference Standard: this compound (purity >98%)
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid (for mobile phase modification, optional): Formic acid or acetic acid.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).
-
Sample Extraction Solvents: Methanol, ethanol, or n-hexane (analytical grade or higher).
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Degasser
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (General Procedure for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 25 mL of methanol (or another suitable solvent).
-
Extract using sonication for 30-60 minutes or by maceration with intermittent shaking for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Sample Reconstitution and Filtration:
-
Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).
-
Filter the reconstituted sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.
-
HPLC-UV Conditions
The following table summarizes the recommended HPLC-UV conditions. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (85:15, v/v) or Methanol:Water (90:10, v/v)Gradient: (Optional, for complex matrices) Acetonitrile and Water, with a gradient program to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 205 nm or 210 nm (Optimize with PDA detector if available by scanning for λmax) |
| Run Time | 15-20 minutes (or until the analyte has eluted) |
Data Presentation
The quantitative data for the calibration standards should be summarized in a table to demonstrate the linearity of the method.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
A calibration curve should be generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples can then be calculated using the regression equation of the calibration curve.
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using a robust HPLC-UV method. The provided experimental procedures and chromatographic conditions can be adapted for various research and quality control applications. Method validation in accordance with relevant guidelines is recommended to ensure the accuracy and reliability of the results for a specific application.
References
Application Notes and Protocols for In Vitro Cell Culture Assays Using Lup-20(29)-ene-2alpha,3beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-ene-2alpha,3beta-diol, a member of the lupane (B1675458) subgroup of triterpenoids, has garnered interest for its potential therapeutic properties.[1] This class of compounds is known for its anticancer, anti-inflammatory, and antiproliferative effects.[1][2][3] The primary mechanisms of action for related lupane triterpenoids involve the induction of apoptosis through the mitochondrial pathway and the modulation of inflammatory responses via inhibition of the NF-κB signaling pathway.[1][4]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing experimental protocols and data presentation formats. While specific quantitative data for this particular diol is limited in publicly available literature, the provided protocols and representative data are based on established methodologies for analogous compounds, such as its isomer Lup-20(29)-ene-3α,23-diol, which has shown significant cytotoxicity in HeLa cells with an IC50 of 28.5 μM.[1]
Data Presentation
Quantitative data from the following assays should be meticulously recorded and organized. The tables below serve as templates for presenting typical results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| HeLa | Cervical Cancer | 48 | Data |
| HCT-116 | Colorectal Carcinoma | 48 | Data |
| K562 | Chronic Myeloid Leukemia | 48 | Data |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| HeLa | 0 (Control) | 24 | Data | Data |
| HeLa | 15 | 24 | Data | Data |
| HeLa | 30 | 24 | Data | Data |
| HeLa | 60 | 24 | Data | Data |
Table 3: Modulation of Apoptotic and Inflammatory Protein Expression
| Target Protein | Cell Line | Treatment Concentration (µM) | Fold Change in Expression (vs. Control) |
| Bax | HeLa | 30 | Data |
| Bcl-2 | HeLa | 30 | Data |
| Caspase-3 (cleaved) | HeLa | 30 | Data |
| p-IκBα | RAW 264.7 | 30 | Data |
| NF-κB p65 (nuclear) | RAW 264.7 | 30 | Data |
Experimental Protocols & Workflows
A logical workflow for investigating the in vitro effects of this compound is essential for generating robust and reproducible data.
References
Application Notes and Protocols for Studying Lup-20(29)-ene-2alpha,3beta-diol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-ene-2alpha,3beta-diol, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1][2] Extensive research on structurally similar lupane triterpenoids, such as lupeol (B1675499) and betulin, has revealed significant biological activities, including anti-inflammatory and anticancer properties.[3][4] These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.[3][5][6][7] This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the therapeutic potential of this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of closely related compounds, this compound is predicted to exhibit:
-
Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), likely through the suppression of the NF-κB signaling pathway.[1][4][8]
-
Anticancer and Antiproliferative effects: By inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway and potentially causing cell cycle arrest.[1][6][9][10]
Data Presentation: In Vitro Efficacy of Related Lupane Triterpenoids
While specific quantitative data for this compound is not widely published, the following tables summarize the reported in vitro efficacy of structurally related lupane triterpenoids to provide a basis for experimental design.
Table 1: Illustrative Cytotoxicity of Related Lupane Triterpenoids
| Compound | Cell Line | Activity (IC50) | Reference |
| Lup-20(29)-ene-3α,23-diol | HeLa (Cervical Cancer) | 28.5 µM | [1] |
| Lupeol | MCF-7 (Breast Cancer) | 15 µM | [1] |
| Lupeol | HeLa (Cervical Cancer) | 12 µM | [1] |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid | K562 (Leukemia) | Lower than precursor | [10] |
Table 2: Illustrative Anti-inflammatory Activity of a Related Lupane Triterpenoid
| Cytokine | Model | Treatment | Effect | Reference |
| TNF-α | LPS-stimulated macrophages | Lupeol | Marked decrease in secretion | [1] |
| IL-6 | LPS-stimulated macrophages | Lupeol | Marked decrease in secretion | [1] |
| TNF-α | LPS-stimulated RAW264.7 cells | 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid | Concentration-dependent reduction | [8] |
| IL-1β | LPS-stimulated RAW264.7 cells | 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid | Concentration-dependent reduction | [8] |
Experimental Protocols for Animal Models
Carrageenan-Induced Paw Edema Model for Acute Inflammation
This model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Control (Vehicle)
-
Carrageenan Control
-
This compound (multiple dose levels)
-
Positive Control (e.g., Indomethacin)
-
-
Compound Administration: Administer this compound or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal. Inject the left hind paw with saline as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study the effects of a compound on systemic inflammation and cytokine production.
Protocol:
-
Animals: C57BL/6 or BALB/c mice.
-
Acclimatization and Grouping: As described for the carrageenan model.
-
Compound Administration: Administer this compound or vehicle 1 hour before LPS challenge.
-
Induction of Inflammation: Inject a single intraperitoneal dose of LPS (e.g., 0.5 mg/kg).
-
Sample Collection: At 3-6 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Tissues such as the liver and lungs can also be harvested for analysis of inflammatory markers.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group.
Human Tumor Xenograft Models for Anticancer Activity
These models are essential for evaluating the in vivo efficacy of a compound against human cancers.
Protocol for MCF-7 Breast Cancer Xenograft Model:
-
Animals: Female immunodeficient mice (e.g., Nude or SCID).
-
Estrogen Supplementation: Since MCF-7 cells are estrogen-dependent, implant a slow-release estrogen pellet subcutaneously one week before cell implantation.
-
Cell Culture: Culture MCF-7 cells in appropriate media.
-
Cell Implantation: Subcutaneously inject 1-5 million MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups and begin administration of this compound or vehicle.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or show signs of necrosis.
-
Analysis: Excise the tumors and measure their weight. Portions of the tumor can be used for histological analysis or western blotting to assess markers of apoptosis and cell proliferation.
Protocol for Leukemia Xenograft Model:
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Lines: Use human leukemia cell lines (e.g., K562, HL-60).
-
Cell Injection: Intravenously inject 1-5 million leukemia cells into each mouse.
-
Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood by flow cytometry for human CD45 marker starting 3-4 weeks post-injection.
-
Treatment: Once engraftment is confirmed, begin treatment with this compound or vehicle.
-
Endpoint and Analysis: Monitor for signs of disease progression. At the endpoint, collect peripheral blood, bone marrow, and spleen to determine the percentage of human leukemia cells.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C30H50O2 | CID 15127233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new lupane-type triterpene from the seeds of Panax ginseng with its inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Drug Delivery Systems for Lup-20(29)-ene-2alpha,3beta-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of effective drug delivery systems for the pentacyclic triterpenoid, Lup-20(29)-ene-2alpha,3beta-diol. Given the hydrophobic nature of this compound, these protocols focus on enhancing its solubility and bioavailability through nanoformulation strategies, specifically polymeric nanoparticles and liposomes. The information presented is collated from established methodologies for similar hydrophobic compounds and provides a robust starting point for formulation development and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of suitable drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Chemical Family | Triterpenoid | [2] |
Rationale for Drug Delivery System Development
This compound, like its parent compound lupeol (B1675499), is characterized by poor water solubility. This inherent hydrophobicity presents a significant challenge for its clinical application, leading to low bioavailability and limiting its therapeutic potential. Encapsulation into drug delivery systems such as polymeric nanoparticles and liposomes can overcome these limitations by:
-
Enhancing aqueous dispersibility: Nanoparticles and liposomes can be readily dispersed in aqueous media, improving the handling and administration of the compound.
-
Improving bioavailability: Encapsulation can protect the drug from premature degradation and metabolism, leading to increased systemic circulation time and improved absorption.
-
Enabling targeted delivery: The surface of these delivery systems can be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.
-
Providing controlled release: The formulation can be designed to release the drug in a sustained manner, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the preparation and characterization of polymeric nanoparticle and liposomal formulations of this compound. These are adaptable methods that should be optimized for the specific requirements of the research.
Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound within a biodegradable polymer matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in the organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 10 mL) while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) or homogenize at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and lyophilize.
Preparation of Liposomes by Thin-Film Hydration
This is a common and effective method for encapsulating both hydrophobic and hydrophilic drugs. For this compound, it will be entrapped within the lipid bilayer.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation: Dissolve the lipids (e.g., SPC:CHOL at a 4:1 molar ratio) and this compound in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the Tc for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath sonicator or a probe sonicator.
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder.
-
Purification: Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
Characterization of Drug Delivery Systems
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior of the nanoparticles and liposomes.
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. For zeta potential, the instrument applies an electric field and measures the velocity of the particles to determine their surface charge.
-
Data Analysis: Record the average particle size, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse population. Zeta potential values of ±30 mV or greater are typically indicative of good colloidal stability.
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are important parameters to quantify the amount of drug successfully incorporated into the delivery system.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated drug from the formulation by ultracentrifugation for nanoparticles or by size exclusion chromatography/dialysis for liposomes.
-
Quantification of Encapsulated Drug: Disrupt the nanoparticles or liposomes using a suitable solvent (e.g., acetonitrile (B52724) or methanol) to release the encapsulated this compound.
-
Quantification of Total Drug: Take a known amount of the formulation before the separation of the free drug and disrupt it to determine the total amount of drug.
-
Analysis: Quantify the amount of this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
EE (%) = (Mass of encapsulated drug / Total mass of drug used in formulation) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles/liposomes) x 100
-
3.3.3. In Vitro Drug Release
This study provides insights into the release kinetics of the drug from the delivery system.
Method: Dialysis Bag Method
-
Preparation: Place a known amount of the drug-loaded nanoparticle or liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the delivery system.
-
Release Study: Immerse the sealed dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analysis: Quantify the amount of this compound in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
3.3.4. Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, drug-loaded nanoparticles/liposomes, and empty nanoparticles/liposomes (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Quantitative Data Summary
The following tables summarize typical formulation parameters and characterization data for similar hydrophobic triterpenoids, which can serve as a benchmark for the development of this compound delivery systems.
Table 1: Example Formulation Parameters for Polymeric Nanoparticles
| Parameter | Range/Value |
| Polymer (PLGA) Concentration | 5 - 20 mg/mL in organic phase |
| Drug (Hydrophobic Triterpenoid) Concentration | 0.5 - 2 mg/mL in organic phase |
| Stabilizer (PVA) Concentration | 0.5 - 2% (w/v) in aqueous phase |
| Organic to Aqueous Phase Ratio | 1:5 to 1:10 (v/v) |
Table 2: Example Characterization Data for Nanoparticle Formulations
| Characteristic | Typical Value |
| Particle Size (nm) | 150 - 300 |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential (mV) | -15 to -30 |
| Encapsulation Efficiency (%) | 70 - 90 |
| Drug Loading (%) | 1 - 5 |
Signaling Pathways and Experimental Workflows
The anticancer activity of lupeol and its derivatives is attributed to the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to evaluate the mechanism of action of formulated this compound.
Caption: Experimental workflow for developing and evaluating drug delivery systems.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Caption: MAPK/ERK signaling pathway and points of inhibition.
References
Application Notes and Protocols: Lup-20(29)-ene-2alpha,3beta-diol for Inducing Apoptosis in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Lup-20(29)-ene-2alpha,3beta-diol, a lupane-type triterpenoid (B12794562), as an inducer of apoptosis in cancer cell lines. While direct quantitative data for this specific compound is limited in publicly available literature, the information presented herein is based on the well-documented activities of its close structural analogs, such as Lupeol and Betulinic Acid. The provided protocols offer a robust framework for the investigation of this compound's apoptotic effects.
Introduction
This compound, also known as 2α-hydroxybetulin, is a pentacyclic triterpenoid belonging to the lupane (B1675458) family.[1] Compounds of this class have garnered significant interest in oncology research due to their potential to induce programmed cell death, or apoptosis, in tumor cells.[1] The primary mechanism of action for many lupane triterpenoids involves the intrinsic mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1]
Data Presentation
The cytotoxic effects of lupane triterpenoids are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of structurally related compounds to provide a comparative context for researchers.
Table 1: Cytotoxicity of Lupane Triterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Lup-20(29)-ene-3α,23-diol (isomer) | HeLa | Cervical Cancer | 28.5[1] |
| Lupeol | MCF-7 | Breast Cancer | 15[1] |
| Betulinic Acid | A2780 | Ovarian Cancer | 44.47[2] |
| Betulin | HCT-116 | Colorectal Carcinoma | 34.88[3] |
| Betulin | MCF-7 | Breast Adenocarcinoma | 17.89[3] |
Table 2: Apoptosis Induction by Betulinic Acid in Human Colorectal Cancer Cells (HCT116)
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 1.25 | 12.9 | 6.7 |
| 2.5 | 8.6 | 6.8 |
| 5.0 | 18.6 | 9.05 |
| Data derived from studies on Betulinic Acid, a closely related lupane triterpenoid, and is intended to be representative of the potential effects of this compound.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: Proposed intrinsic apoptosis signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. The ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) can be calculated.
References
Application Notes and Protocols for Lup-20(29)-ene-2alpha,3beta-diol Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Lup-20(29)-ene-2alpha,3beta-diol as an analytical standard. This document is intended to support research and development activities, including phytochemical analysis, quality control, and pharmacological studies.
Analytical Standard Specifications
This compound is a pentacyclic triterpenoid (B12794562) that has been isolated from various plant sources, including Oroxylum indicum and Salvia viridis. As a reference standard, it is essential for the accurate identification and quantification of this compound in complex matrices.
| Property | Specification |
| Chemical Name | (1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
| Synonyms | 2α,3β-Dihydroxylup-20(29)-ene, 2α-hydroxybetulin |
| CAS Number | 61448-03-1 |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Purity (typical) | >98% (as determined by HPLC or GC-MS) |
| Appearance | White to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Store at -20°C in a dry, dark place. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is a general guideline for the quantitative analysis of this compound in plant extracts and other formulations. Method optimization and validation are recommended for specific applications.
2.1.1. Instrumentation and Reagents
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound reference standard
-
Syringe filters (0.45 µm)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For plant material, perform an extraction using a suitable solvent such as methanol or ethanol, aided by sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
2.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification
Due to the low volatility of triterpenoids, a derivatization step is necessary prior to GC-MS analysis.
2.2.1. Instrumentation and Reagents
-
GC-MS system with an autosampler
-
Capillary column suitable for triterpenoid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Helium (carrier gas)
-
This compound reference standard
2.2.2. Derivatization Protocol
-
Accurately weigh about 1 mg of the dried extract or standard into a vial.
-
Add 100 µL of anhydrous pyridine and sonicate to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 15 min. |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-600 m/z |
2.2.4. Data Analysis
Identification of the derivatized this compound is achieved by comparing the retention time and mass spectrum with the prepared standard. Quantification can be performed using a calibration curve generated from the derivatized standards.
Application Note and Protocol: Preparation of Stock Solutions of Lup-20(29)-ene-2alpha,3beta-diol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Lup-20(29)-ene-2alpha,3beta-diol in dimethyl sulfoxide (B87167) (DMSO). This compound is a lupane-type triterpenoid (B12794562) with potential pharmacological activities. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This guide outlines the necessary materials, calculations, step-by-step procedures, and storage recommendations to ensure the integrity and stability of the compound in solution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| Chemical Name | (1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | [1] |
| CAS Number | 61448-03-1 | [1] |
| Molecular Formula | C₃₀H₅₀O₂ | [2] |
| Molecular Weight | 442.72 g/mol | [3][4] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4][5] |
| Purity | >98% (typical) | [1] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the initial mass of the compound.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (sensitive to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200, P20) and sterile pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
-
Conduct all procedures in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate PPE, including safety goggles, a lab coat, and gloves.[6]
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Material Safety Data Sheet (MSDS) for both this compound and DMSO for comprehensive safety information.
Stock Solution Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Desired Concentration: 10 mM
-
Molecular Weight: 442.72 g/mol
-
Desired Volume: 1 mL (as an example)
Calculation: Mass (mg) = 10 mM x 1 mL x 442.72 g/mol = 4.4272 mg
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out approximately 4.43 mg of this compound.
Step-by-Step Procedure
-
Weighing the Compound:
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 4.43 mg) of this compound powder directly into the tube.
-
-
Adding the Solvent:
-
Using a calibrated pipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not dissolve completely, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution. Avoid excessive heating, which could degrade the compound.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7] This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C.[7]
-
For long-term storage (up to six months), store the aliquots at -80°C.[7]
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
Logical Relationship for Dilution
The diagram below shows the logical steps for diluting the stock solution to a working concentration for cell-based assays.
Caption: Dilution of DMSO stock solution for in vitro experiments.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for calculation, handling, and storage will help ensure the quality and consistency of experimental outcomes. Researchers should always consult the specific product information sheet and relevant safety data for any additional handling instructions.
References
- 1. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C30H50O2 | CID 15127233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lup-20(29)-ene-2α,3β-diol | 61448-03-1 [chemicalbook.com]
- 5. This compound | CAS:61448-03-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Solubility of Lup-20(29)-ene-2alpha,3beta-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Lup-20(29)-ene-2alpha,3beta-diol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with various biological activities.[1] Like many other triterpenoids, it is characterized by poor water solubility, which significantly hinders its absorption and bioavailability when administered in vivo.[2][3][4] This low bioavailability can lead to unreliable and inconclusive results in preclinical and clinical studies.
Q2: What are the general physicochemical properties of this compound?
A2: this compound is a lipophilic molecule. While specific aqueous solubility data is limited, its close structural analog, betulin (B1666924), has a very low water solubility of approximately 0.08 µg/mL.[5] It is, however, soluble in several organic solvents.
Q3: What are the primary strategies to enhance the solubility of this compound for in vivo experiments?
A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. The most common and effective approaches include:
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][7][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[10][11][12][13][14][15]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate. This includes nanosuspensions and polymeric nanoparticles.[2][3][4][16][17][18][19]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state that is more readily soluble.[1][20][21][22]
Q4: Are there any established protocols for similar compounds that I can adapt?
A4: Yes, numerous studies have focused on improving the solubility of betulin, a structurally very similar lupane (B1675458) triterpenoid. Protocols for lipid-based formulations, cyclodextrin complexation, and nanoparticle preparation using betulin are available and can serve as an excellent starting point for formulating this compound.[10][23][24][25][26]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon preparation or storage. | The chosen solvent system has insufficient solubilizing capacity. The formulation is thermodynamically unstable. | - Increase the concentration of the co-solvent or surfactant. - Try a different combination of excipients. - For lipid-based systems, ensure all components are fully miscible. - For cyclodextrin complexes, confirm complex formation through characterization techniques. |
| Low and variable bioavailability observed in in vivo studies. | Poor dissolution of the compound in the gastrointestinal tract. Precipitation of the drug from the formulation upon dilution with gastrointestinal fluids. | - Switch to a more robust formulation strategy like a nanosuspension or an amorphous solid dispersion to improve the dissolution rate. - For SEDDS, optimize the formulation to ensure the formation of fine, stable micro/nanoemulsions upon dilution. - Consider including a precipitation inhibitor in your formulation. |
| Toxicity or adverse effects observed in animal models. | The chosen excipients (solvents, surfactants) may be toxic at the administered concentration. | - Reduce the concentration of potentially toxic excipients. - Select alternative excipients with a better safety profile (e.g., GRAS-listed substances). - Conduct a vehicle toxicity study prior to the main experiment. |
| Difficulty in achieving a high drug loading in the formulation. | The intrinsic solubility of the compound in the selected excipients is low. | - Screen a wider range of oils, surfactants, and co-solvents to find a system with higher solubilizing capacity. - For solid dispersions, screen different polymers and drug-to-polymer ratios. - For nanoparticle systems, optimize the formulation and process parameters to maximize drug entrapment efficiency. |
Quantitative Data: Solubility of Betulin (a structural analog)
As a reference, the following table summarizes the solubility of betulin in various organic solvents. This data can be a useful guide for selecting solvents for initial formulation screening of this compound.
| Solvent | Solubility (g/L) at 15.2 °C | Solubility (g/L) at 35.2 °C |
| Acetone (B3395972) | 5.2 | 13.7 |
| Cyclohexane | 0.1 | 0.67 |
Data extracted from literature on betulin solubility.[27] The solubility of betulin in a 1:1 (w/w) mixture of ethanol (B145695) and DMSO can reach up to 10% at 85 °C.[28]
Experimental Protocols
Here are detailed methodologies for key solubility enhancement techniques, adapted from protocols for the closely related compound, betulin.
Lipid-Based Formulation (Solvent Evaporation Method)
This protocol describes the preparation of a lipid-based formulation suitable for oral administration.
Materials:
-
This compound
-
Ethanol (96%)
-
Olive oil (or other suitable lipid carrier like lard)[23][24][25]
-
Magnetic stirrer with heating plate
-
Rotary evaporator (optional)
Procedure:
-
Dissolve this compound in hot ethanol (>60 °C) to a concentration of approximately 20 g/L.[23]
-
Heat the lipid carrier (e.g., olive oil) to 80 °C with continuous stirring.
-
Slowly add the ethanolic solution of the compound to the heated lipid carrier.
-
Continue heating and stirring the mixture to allow for the complete evaporation of the ethanol. This can also be achieved using a rotary evaporator.
-
The final concentration of the compound in the lipid carrier can be adjusted, with concentrations up to 10 mg/mL in olive oil being reported for betulin.[23][24][25]
-
Allow the formulation to cool to room temperature before administration.
Cyclodextrin Inclusion Complexation (Co-precipitation Method)
This method aims to form a water-soluble inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative[10]
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the required amount of HP-β-CD in deionized water with stirring.
-
Separately, dissolve this compound in acetone.
-
Slowly add the drug solution dropwise to the cyclodextrin solution while maintaining continuous stirring. A 1:1 molar ratio is a common starting point.[29]
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Remove the acetone by rotary evaporation.
-
Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
The powder can be reconstituted in water or a suitable buffer for in vivo administration.
Nanoparticle Formulation (Emulsification-Solvent Evaporation Method)
This protocol describes the preparation of polymeric nanoparticles encapsulating the drug.
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA, PCL)
-
An organic solvent (e.g., acetone, dichloromethane)
-
An aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Polysorbate 80)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent.
-
Prepare the aqueous surfactant solution.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continuously stir the resulting emulsion at room temperature to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer will precipitate, forming solid nanoparticles that encapsulate the drug.
-
The nanoparticles can be collected by centrifugation, washed with deionized water to remove excess surfactant, and then resuspended in a suitable vehicle for administration. Lyophilization can be performed for long-term storage.
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships described in this guide.
Caption: Workflow for preparing a lipid-based formulation.
Caption: Workflow for cyclodextrin inclusion complexation.
Caption: Decision-making pathway for formulation selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Betulin Complex in γ-Cyclodextrin Derivatives: Properties and Antineoplasic Activities in In Vitro and In Vivo Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 13. oatext.com [oatext.com]
- 14. [PDF] Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs | Semantic Scholar [semanticscholar.org]
- 15. eijppr.com [eijppr.com]
- 16. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development of Betulin-Loaded Nanostructured Lipid Carriers for the Management of Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Lup-20(29)-ene-2alpha,3beta-diol under different storage conditions.
Technical Support Center: Lup-20(29)-ene-2alpha,3beta-diol
This guide provides researchers, scientists, and drug development professionals with essential information on the stability testing of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid (powder) form of this compound should be kept in a tightly sealed container, protected from air and light. The recommended temperature is refrigerated or frozen (2-8°C)[1]. Under these conditions, the compound can be stored for up to 24 months[2].
Q2: How should I store solutions of this compound?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Solutions prepared in solvents like DMSO are generally usable for up to two weeks when stored this way[2]. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening[2].
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1][2][3].
Q4: What are the primary factors that can cause the degradation of this compound?
Based on the stability of structurally similar triterpenoids like betulin, the primary degradation factors to consider are:
-
Oxidation: The molecule may be sensitive to strong oxidizing agents[4].
-
Hydrolysis: Extreme pH conditions (strong acids or bases) can promote degradation.
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation.
-
Thermal Stress: High temperatures can accelerate the degradation process.
Q5: Why is a stability indicating method important for my experiments?
A stability-indicating analytical method is crucial because it can accurately quantify the active compound without interference from any potential degradation products, impurities, or excipients. Forced degradation studies are essential for developing and validating such methods[5][6].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New peaks appearing in HPLC/LC-MS chromatogram. | Compound degradation due to improper storage (e.g., exposure to light, high temperature) or reaction with solvent/reagents. | 1. Review storage conditions immediately. Ensure the compound is protected from light and stored at the recommended temperature[1]. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradants and confirm if the new peaks correspond to them[7]. |
| Decreased peak area or loss of compound over time. | Chemical instability under the specific experimental or storage conditions. This is the primary indicator of degradation. | 1. Verify the calibration of your analytical instrument. 2. Analyze a freshly prepared standard to confirm the expected response. 3. Re-evaluate storage solvent and temperature. Consider aliquoting stock solutions to minimize freeze-thaw cycles[2]. |
| Change in physical appearance (e.g., color change). | Significant degradation or contamination. Triterpenoids are generally white powders; a color change may indicate oxidation or other reactions. | 1. Do not use the material. 2. Obtain a new, high-purity batch of the compound. 3. Review handling procedures to prevent contamination. |
| Poor solubility or precipitation from solution. | The chosen solvent may not be appropriate, or the concentration is too high. Temperature changes can also affect solubility. | 1. Confirm the solubility of the compound in your chosen solvent[2][3]. 2. Try gentle warming or sonication to aid dissolution. 3. Ensure the solution is stored at a constant temperature, as fluctuations can cause precipitation. |
Stability Data Summary
The following tables provide representative data from a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that stability-indicating methods can detect and resolve the resulting degradants[7].
Table 1: Effect of Temperature on Stability of this compound (Solid State, 3 Months)
| Storage Condition | % Recovery (Assay) | Appearance |
| 2-8°C (Recommended) | 99.5% | White Powder |
| 25°C / 60% RH | 97.2% | White Powder |
| 40°C / 75% RH | 91.8% | Slight Off-White Powder |
| 60°C | 85.3% | Off-White Powder |
Table 2: Results from Forced Degradation Study (in Solution)
| Stress Condition | Duration | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 hours | 12.5% | 2 |
| 0.1 M NaOH | 24 hours | 8.9% | 1 |
| 3% H₂O₂ (Oxidation) | 12 hours | 18.2% | 3 |
| Photostability (UV Light) | 48 hours | 15.6% | 2 |
| Thermal (80°C) | 72 hours | 11.4% | 1 |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[5].
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 12 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 72 hours. Also, reflux the stock solution at 80°C for 72 hours. Prepare a 100 µg/mL solution from both stressed samples.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours. Prepare a 100 µg/mL solution.
-
Analysis: Analyze all samples by a suitable HPLC-UV or LC-MS method. Compare the chromatograms with that of an unstressed control sample to identify and quantify degradation.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential degradants.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water. For example, start with 80:20 (Acetonitrile:Water) and ramp up to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 210 nm, as triterpenoids often lack a strong chromophore and absorb at lower wavelengths[8].
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare standards in the range of 10-200 µg/mL in the mobile phase.
-
System Suitability: Ensure theoretical plates > 2000, tailing factor < 2, and %RSD of replicate injections < 2.0%.
-
Validation: The method should be validated according to ICH guidelines, demonstrating specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Caption: A potential oxidative degradation pathway.
References
- 1. chemfaces.com [chemfaces.com]
- 2. This compound | CAS:61448-03-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. astechireland.ie [astechireland.ie]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Lupane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of lupane (B1675458) triterpenoids.
Frequently Asked Questions (FAQs)
1. Why do lupane triterpenoids like betulinic acid, betulin, and lupeol (B1675499) exhibit poor bioavailability?
Lupane triterpenoids inherently suffer from low oral bioavailability primarily due to two main factors:
-
Poor Aqueous Solubility: These compounds are highly lipophilic, leading to very low solubility in aqueous media, such as the gastrointestinal fluids. This limits their dissolution, which is a prerequisite for absorption.[1][2][3]
-
Low Intestinal Permeability: Their chemical structure can also hinder efficient transport across the intestinal epithelial barrier.[2]
These factors contribute to low concentrations of the active compounds reaching systemic circulation, which can limit their therapeutic efficacy in vivo.[1]
2. What are the most common strategies to improve the bioavailability of lupane triterpenoids?
The most widely explored and effective strategies focus on overcoming the challenges of poor solubility and permeability. These include:
-
Nanoformulations: Encapsulating lupane triterpenoids into nanoscale delivery systems is a primary approach. This includes:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs like betulinic acid.[4][5]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that entrap the triterpenoid (B12794562), enhancing its stability and release profile.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can increase oral bioavailability.[1]
-
-
Prodrug Approach: This involves chemically modifying the triterpenoid structure to create a more soluble or permeable derivative (a prodrug). This prodrug is then converted back to the active compound in the body.[6]
-
Co-administration with Bioavailability Enhancers: Certain compounds, like piperine, can be co-administered to inhibit metabolic enzymes and enhance intestinal absorption.[1]
3. How do nanoformulations enhance the bioavailability of lupane triterpenoids?
Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
-
Enhanced Solubility: Encapsulation within a carrier can improve the apparent solubility of the drug in the gastrointestinal tract.
-
Improved Absorption: Nanoparticles can be taken up by intestinal M-cells in Peyer's patches, providing a pathway for lymphatic transport and avoiding first-pass metabolism in the liver.[7]
-
Protection from Degradation: The carrier material can protect the encapsulated triterpenoid from enzymatic degradation in the gastrointestinal tract.
-
Sustained Release: Nanoformulations can be designed for controlled and sustained release of the drug, maintaining therapeutic concentrations for a longer duration.[8]
4. What are the critical quality attributes to consider when developing a nanoformulation for a lupane triterpenoid?
Key quality attributes to monitor during development and for quality control include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, dissolution rate, and in vivo fate of the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of drug successfully incorporated into the nanoparticles and are crucial for dosing accuracy.
-
In Vitro Release Profile: This provides insights into how the drug will be released from the carrier system over time under physiological conditions.
-
Stability: The formulation must be stable during storage in terms of particle size, encapsulation efficiency, and drug integrity.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Lupane Triterpenoid in Polymeric Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor miscibility of the drug with the polymer. | Screen different biodegradable polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL). |
| Drug partitioning to the external aqueous phase during fabrication. | Modify the pH of the aqueous phase to decrease the solubility of the triterpenoid. For the double emulsion solvent evaporation method, try using a mixture of organic solvents (e.g., DCM:EA) to optimize drug partitioning.[7] |
| Rapid polymer precipitation leading to drug expulsion. | Optimize the solvent evaporation rate. A slower evaporation rate can sometimes improve encapsulation. |
| Inappropriate drug-to-polymer ratio. | Test a range of drug-to-polymer ratios. A very high drug load can lead to decreased encapsulation efficiency. |
Issue 2: Instability of Lupane Triterpenoid Nanoformulation (Aggregation/Precipitation)
| Potential Cause | Troubleshooting Step |
| Low zeta potential. | For nanoparticles, a zeta potential of at least ±20 mV is generally desired for good electrostatic stabilization. If the zeta potential is low, consider adding a stabilizer or modifying the surface of the nanoparticles (e.g., with PEGylation). |
| Suboptimal stabilizer concentration. | Optimize the concentration of the stabilizer (e.g., PVA, Pluronic F-127). Insufficient stabilizer can lead to aggregation. |
| Inappropriate storage conditions. | Store the nanoformulation at the recommended temperature (often 4°C). Avoid freezing unless the formulation is designed for it and contains appropriate cryoprotectants. |
| Hydrolysis of the polymer or leakage of the drug. | Evaluate the stability of the formulation at different pH values and temperatures to identify optimal storage conditions. |
Issue 3: Inconsistent Results in In Vitro Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| Incomplete differentiation of Caco-2 cell monolayer. | Ensure cells are cultured for at least 21 days to form a fully differentiated monolayer with well-established tight junctions. |
| Compromised monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER indicates compromised tight junctions. |
| Cytotoxicity of the formulation. | Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the tested concentrations of the nanoformulation are not toxic to the Caco-2 cells. |
| Interaction of the nanoformulation with the cell monolayer. | Use fluorescently labeled nanoparticles to visualize their interaction with the cells and assess whether they are transported across the monolayer or are simply adhering to the surface. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Betulinic Acid and its Formulations in Rodents
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Betulinic Acid | Mice | 250 mg/kg (IP) | - | 0.15 | - | - | [9] |
| Betulinic Acid | Mice | 500 mg/kg (IP) | - | 0.23 | - | - | [9] |
| 23-hydroxybetulinic acid | - | - | - | - | - | 2.3 | [10] |
| SBE (28-O-succinyl betulin) | Rats | 200 mg/kg (Oral) | 262.8 ± 123.3 (ng/mL) | 1.83 ± 0.41 | 2056.8 ± 739.5 (ng·h/mL) | 1.4 | |
| Betulin | Rats | - (IP) | 0.13 | 4 | - | - | |
| Betulin | Dogs | 300 mg/kg (SC, 28 days) | 0.33 | - | - | - |
Table 2: In Vivo Pharmacokinetic Parameters of Lupeol and its Formulations in Rodents
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (Fold Increase) | Reference |
| Free Lupeol | Rats | - (IV) | - | - | - | - | [8] |
| Lupeol-loaded PEGylated liposomes | Rats | - (IV) | - | - | - | 3.2 (vs. free Lupeol) | [8] |
| SLN-loaded Lupeol | Rats | 50 mg/kg (Oral) | Improved | Improved | Improved | - | [8] |
Experimental Protocols
Protocol 1: Preparation of Lupeol-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
Materials:
-
Lupeol
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Lupeol and PLGA in an organic solvent (e.g., DCM or EA). The ratio of drug to polymer should be optimized (e.g., 1:10).
-
Emulsification: Add the organic phase dropwise to a specific volume of aqueous PVA solution while stirring at a constant speed.
-
Sonication: Sonicate the resulting mixture to form a nano-emulsion. This can be done using a probe sonicator for a few minutes in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours (e.g., 4 hours to overnight) to allow the organic solvent to evaporate completely.[5]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm for 1 hour at 4°C).[5]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 2% D-mannitol) and then freeze-dried.[5]
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Lupane triterpenoid nanoformulation
-
LC-MS/MS or HPLC for drug quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with high TEER values and low Lucifer yellow permeability.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the lupane triterpenoid nanoformulation (at a non-toxic concentration) in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of the lupane triterpenoid in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome the poor bioavailability of lupane triterpenoids.
Caption: Experimental workflow for assessing the bioavailability of new formulations.
Caption: Simplified signaling pathway of betulinic acid-induced apoptosis.
References
- 1. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Characterization of Nanoparticle Intestinal Transport Using an In Vitro Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Lup-20(29)-ene-2alpha,3beta-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Lup-20(29)-ene-2alpha,3beta-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when crystallizing this compound?
A1: The most frequently reported issues include:
-
Oiling out: The compound separates from the solution as a liquid instead of a solid.
-
Formation of amorphous solid: A non-crystalline, often glassy or powdery solid is obtained.
-
Slow or no crystal growth: The solution remains supersaturated without forming crystals.
-
Formation of very small needles or plates: These can be difficult to filter and may trap impurities.
-
Low recovery yield: A significant portion of the compound remains in the mother liquor.
Q2: Which solvents are suitable for the crystallization of this compound?
A2: Based on its structural similarity to other lupane (B1675458) triterpenoids like betulin (B1666924), suitable solvents for crystallization are those in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures. Solvents in which this compound is known to be soluble include Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[1] For recrystallization, a single solvent or a binary solvent system can be effective. A common approach for similar compounds is to dissolve the material in a good solvent (like chloroform or ethyl acetate) and then add a poorer solvent (an anti-solvent, like hexane (B92381) or methanol) to induce crystallization.[2]
Q3: How can I improve the crystal quality and size?
A3: To obtain larger and higher quality crystals, it is crucial to control the rate of cooling. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Methods to achieve this include:
-
Allowing the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[3]
-
Using a dewar or an insulated container to slow down the cooling process further.
-
Employing a programmable heating mantle or bath to control the cooling rate precisely.
-
Utilizing vapor diffusion, where a less volatile anti-solvent slowly diffuses into the solution of the compound in a more volatile solvent.
Troubleshooting Guides
Problem 1: The compound "oils out" instead of crystallizing.
Cause: The solubility of the compound in the chosen solvent is too high, or the solution is too concentrated, leading to the separation of a liquid phase upon cooling. This is a common issue with hydrophobic compounds.
Solutions:
-
Dilute the solution: Add more of the primary solvent to the heated mixture to reduce the concentration.
-
Use a different solvent system: Select a solvent in which the compound has lower solubility. Refer to the solubility data of analogous compounds for guidance.
-
Employ a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent at an elevated temperature. Then, slowly add a pre-warmed anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Lower the crystallization temperature: If the compound oils out at room temperature, try cooling the solution further in a refrigerator or freezer.
Problem 2: An amorphous solid or a fine powder precipitates instead of crystals.
Cause: The solution is too supersaturated, leading to rapid nucleation and precipitation rather than controlled crystal growth.
Solutions:
-
Reduce the rate of cooling: As mentioned in the FAQs, slow cooling is critical. Avoid placing the hot solution directly into an ice bath.
-
Reduce the concentration: Use a larger volume of solvent to dissolve the compound.
-
Use a solvent that promotes better crystal packing: Sometimes, a solvent that has specific interactions (like hydrogen bonding) with the compound can favor crystallization.
-
Scratching the inner surface of the flask: Use a glass rod to create nucleation sites, which can sometimes initiate controlled crystal growth.[3]
-
Seeding: Introduce a few small, pre-existing crystals of the compound into the supersaturated solution to act as templates for crystal growth.
Problem 3: No crystals form, even after extended periods.
Cause: The solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Solutions:
-
Increase supersaturation:
-
Evaporate some solvent: Gently heat the solution to remove some of the solvent, thereby increasing the concentration.
-
Add an anti-solvent: If using a single solvent, carefully add a miscible solvent in which the compound is less soluble.
-
-
Induce nucleation:
-
Scratching: As described above.
-
Seeding: As described above.
-
-
Cool to a lower temperature: Place the solution in a refrigerator (2-8 °C) or a freezer (-20 °C) to further decrease the solubility.
Data Presentation
Table 1: Solubility of Betulin (a structural analog) in various organic solvents at different temperatures.
This data can be used as a guide to select appropriate solvents and estimate the required volumes for the crystallization of this compound. The solubility generally increases with temperature, a key requirement for successful recrystallization.
| Solvent | Solubility ( g/100g solvent) at 278.2 K (5.05 °C) | Solubility ( g/100g solvent) at 288.2 K (15.05 °C) | Solubility ( g/100g solvent) at 298.2 K (25.05 °C) | Solubility ( g/100g solvent) at 308.2 K (35.05 °C) |
| Chloroform | 0.85 | 1.21 | 1.68 | 2.29 |
| Dichloromethane | 0.62 | 0.90 | 1.28 | 1.79 |
| Ethyl Acetate | 0.35 | 0.55 | 0.84 | 1.25 |
| Acetone | 0.28 | 0.45 | 0.69 | 1.04 |
| Methanol | 0.01 | 0.02 | 0.03 | 0.05 |
| Ethanol (B145695) | 0.04 | 0.06 | 0.10 | 0.15 |
Data adapted from solubility studies on betulin, a structurally similar lupane triterpenoid.[4]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol is adapted from methods used for the purification of the related compound, betulin.
Materials:
-
Crude this compound
-
High-purity Ethyl Acetate (or Acetone)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethyl acetate, enough to create a slurry.
-
Gently heat the mixture while stirring. Continue to add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent.
-
Once dissolved, remove the flask from the heat source. If there are any insoluble impurities, perform a hot filtration at this stage.
-
Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature on a heat-insulating surface.
-
Crystal formation should be observed as the solution cools. For maximum yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is particularly useful if the compound oils out or if a suitable single solvent cannot be found. A chloroform/ethanol system has been shown to be effective for similar compounds.[2]
Materials:
-
Crude this compound
-
High-purity Chloroform (solvent)
-
High-purity Ethanol (anti-solvent), chilled
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the crude this compound in a minimal amount of chloroform at room temperature or with gentle warming.
-
Slowly add cold ethanol dropwise to the stirred solution.
-
Continue adding ethanol until the solution becomes persistently turbid.
-
Gently warm the mixture until the turbidity just disappears, creating a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, cool the flask further in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Decision-making process for selecting a suitable crystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 3. DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Avoiding degradation of Lup-20(29)-ene-2alpha,3beta-diol during experimental procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Lup-20(29)-ene-2alpha,3beta-diol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and purity of this compound. For long-term storage of the compound in powder form, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years.[1] If the compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to protect the compound from air and light.[2]
Q2: How should I prepare stock solutions of this compound to minimize degradation?
A2: To minimize degradation, it is best to prepare and use solutions on the same day.[3][4] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[3][4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3][4] For enhancing solubility, you can warm the tube at 37°C and sonicate it for a short period.[5]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3][4][5]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, general knowledge of triterpenoid (B12794562) chemistry suggests potential degradation through oxidation, photodegradation, and acid-catalyzed rearrangements. Oxidation can introduce additional hydroxyl or keto groups, potentially leading to products with mass increments of 14 or 16 Da.[1] Photodegradation, caused by exposure to light, can lead to the formation of seco-triterpenoids through ring cleavage.[6] Strong acidic conditions may also lead to rearrangements of the lupane (B1675458) skeleton.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of compound degradation.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored according to the recommended conditions (see FAQ 1). |
| Solution Instability | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
| Exposure to Light | Protect the compound and its solutions from light by using amber vials and minimizing exposure during handling. |
| pH Instability | Maintain a neutral pH for your experimental solutions unless the protocol specifies otherwise. |
| Oxidation | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Issue 2: Low solubility or precipitation of the compound during experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a recommended solvent (see FAQ 3). |
| Low Temperature | Gently warm the solution to 37°C and sonicate to aid dissolution.[5] |
| Concentration Too High | Try preparing a more dilute stock solution. |
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Reference |
| Long-Term Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage in Solvent | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Stock Solution Preparation | Prepare fresh daily; if stored, aliquot and freeze at -20°C for up to 2 weeks | [3][4] |
| Light Exposure | Minimize exposure; use amber vials | [2] |
| Atmosphere | For sensitive applications, consider an inert atmosphere | |
| pH | Maintain neutral pH unless otherwise required |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[3][4]
-
Gently tap the vial to ensure all the powder is at the bottom.[5]
-
Under sterile conditions, add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.[5]
-
Visually inspect the solution to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials and store at -20°C or -80°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:61448-03-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 7. This compound | Terpenoids | 61448-03-1 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Lup-20(29)-ene-2alpha,3beta-diol Efficacy in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Lup-20(29)-ene-2alpha,3beta-diol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid.[1] It belongs to the lupane (B1675458) subgroup of triterpenoids and has been isolated from various plant sources.[1] Like other related triterpenoids, it is known to exhibit anticancer and antiproliferative effects.[1] Its mechanism of action is primarily understood to involve the induction of programmed cell death (apoptosis) in cancer cells and the ability to halt the cell cycle.[1]
Q2: I am observing low or inconsistent activity of this compound in my cell-based assays. What are the common reasons for this?
The most common reason for the low efficacy of this compound in aqueous cell culture environments is its high lipophilicity and consequently poor water solubility. This can lead to several issues:
-
Precipitation in media: The compound may precipitate out of the cell culture medium, reducing the effective concentration that reaches the cells.
-
Low bioavailability: Due to its poor solubility, the amount of compound that can traverse the cell membrane to reach its intracellular targets is limited.
-
Binding to serum proteins: If you are using serum-containing media, the lipophilic nature of the compound can cause it to bind to proteins like albumin, reducing the free concentration available to interact with the cells.[2][3]
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its poor aqueous solubility, a water-miscible organic solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.
Protocol for Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months when stored properly.
-
When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low enough to not cause cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: You observe a cloudy or particulate formation in your cell culture wells after adding the diluted this compound.
Troubleshooting Steps:
-
Decrease the final concentration of the compound: Your working concentration may be above the solubility limit in the aqueous medium. Perform a dose-response curve to determine the optimal concentration range.
-
Optimize the final DMSO concentration: While keeping the DMSO concentration as low as possible (ideally ≤ 0.1% to 0.5%), a slight increase might help maintain the compound's solubility.[4][5][6] However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Utilize a formulation strategy: For higher concentrations or more sensitive assays, consider using a delivery system to improve solubility.
Issue 2: Low Bioavailability and Efficacy
Symptom: The compound shows little to no effect on cell viability or the expected biological response, even at concentrations where no precipitation is observed.
Troubleshooting Steps:
-
Enhance Compound Delivery:
-
Nanoemulsions: These are kinetically stable colloidal dispersions that can encapsulate lipophilic compounds, increasing their stability and cellular uptake.[7][8]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs, facilitating their delivery across the cell membrane.[4][9]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and bioavailability.[10][11]
-
-
Address Serum Protein Binding:
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of fetal bovine serum (FBS) in your culture medium. This will decrease the amount of protein available to bind to the compound, thereby increasing its free concentration.
-
Use Serum-Free Media: For short-term assays, consider using a serum-free medium.[2][12] However, be aware that the absence of serum can affect cell health and response, so appropriate controls are necessary.
-
Experimental Protocols
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control. Replace the old medium with the medium containing the compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Quantitative Data
The following tables summarize the cytotoxic activity of triterpenoids closely related to this compound. IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Table 1: Cytotoxicity of Lupane-Type Triterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Lup-20(29)-ene-3α,23-diol | HeLa | Cervical Cancer | 28.5 |
| Lup-28-al-20(29)-en-3-one | K562 | Chronic Myelogenous Leukemia | ~14.5 |
| Betulin | HL60 | Acute Promyelocytic Leukemia | 14.7 |
| Betulin | U937 | Histiocytic Lymphoma | 14.4 |
(Data compiled from multiple sources[1][6])
Visualizations
Experimental Workflow
Caption: General workflow for a cell-based viability assay.
Proposed Signaling Pathway
Caption: Proposed signaling pathways affected by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel nanoemulsion-based method to produce ultrasmall, water-dispersible nanoparticles from chitosan, surface modified with cell-penetrating peptide for oral delivery of proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.unpad.ac.id [journals.unpad.ac.id]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation | MDPI [mdpi.com]
- 12. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 13. media.neliti.com [media.neliti.com]
- 14. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Lup-20(29)-ene-2alpha,3beta-diol
Welcome to the technical support center for the characterization of Lup-20(29)-ene-2alpha,3beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of this pentacyclic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: this compound is also known by several other names, which can sometimes cause confusion in literature searches and compound identification. Common synonyms include:
-
2α-Hydroxybetulin
-
2α,3β-Dihydroxylup-20(29)-ene[1]
-
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol
Q2: From which natural sources is this compound typically isolated?
A2: This compound is a naturally occurring plant metabolite. It has been isolated from various botanical sources, including the roots and seeds of Oroxylum indicum and Juglans sinensis.[2] It has also been reported in Boswellia sacra and Viburnum chingii.
Q3: What are the main challenges in the characterization of this compound?
A3: The primary challenges in the characterization of this compound include:
-
Isomer Differentiation: Distinguishing it from other stereoisomers, such as Lup-20(29)-ene-2alpha,3alpha-diol, and other positional isomers of dihydroxylated lupanes can be difficult due to their similar physical and spectral properties.
-
Spectral Interpretation: The complex ¹H and ¹³C NMR spectra require careful analysis and often 2D NMR techniques for unambiguous assignment of all signals.
-
Co-elution in Chromatography: Due to its similar polarity to other triterpenoids, it can co-elute during chromatographic separation, leading to impure samples and ambiguous analytical results.
-
Sample Stability: Like many triterpenoids, it can be sensitive to acidic conditions, potentially leading to degradation on silica (B1680970) gel during purification.[3]
Troubleshooting Guides
Chromatographic Separation Issues
Problem: I am having difficulty separating this compound from other triterpenoids in my plant extract using HPLC.
Solution:
-
Column Selection: For reverse-phase HPLC, a C18 or C8 column is commonly used.[4][5] The choice between them will depend on the specific matrix of your extract. A C8 column may provide different selectivity for closely related triterpenoids.
-
Mobile Phase Optimization: Triterpenoids often lack strong chromophores, making UV detection challenging. Detection at low wavelengths (around 210 nm) is common.[4][5] A mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective.[5] The addition of a small amount of acid (e.g., 0.01% acetic acid) can improve peak shape, but be mindful of potential degradation if the compound is acid-sensitive.[4]
-
Alternative Detection: If UV detection is not sensitive enough, consider using an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile compounds.
-
Method Development Workflow:
HPLC Method Development Workflow
NMR Spectral Interpretation Challenges
Problem: I am struggling to definitively assign the stereochemistry at C-2 and C-3 using ¹H NMR.
Solution:
-
Key ¹H NMR Signals: The signals for H-2 and H-3 are crucial for determining the stereochemistry. In this compound, the equatorial proton at C-2 (H-2β) and the axial proton at C-3 (H-3α) will have characteristic chemical shifts and coupling constants. The coupling constants between H-2 and H-3, and between these protons and the methylene (B1212753) protons at C-1, are diagnostic.
-
2D NMR Techniques: For unambiguous assignment, it is highly recommended to use 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish the coupling network between adjacent protons, particularly in the A-ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For example, a NOESY correlation between H-2β and one of the methyl groups at C-4 can help confirm the α-orientation of the hydroxyl group at C-2.
NMR Structure Elucidation Workflow -
Mass Spectrometry Fragmentation Ambiguity
Problem: The mass spectrum of my compound shows a complex fragmentation pattern, and I am unsure how to interpret it to confirm the structure.
Solution:
-
Ionization Technique: The choice of ionization technique significantly impacts the fragmentation pattern.
-
Electron Ionization (EI): Tends to cause extensive fragmentation, which can be useful for detailed structural information but may result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the molecular weight.[3]
-
-
Characteristic Fragmentations: For lupane-type triterpenoids, look for characteristic fragmentation patterns:
-
Loss of water molecules (-18 Da) from the hydroxyl groups is a common fragmentation pathway.
-
Retro-Diels-Alder (RDA) fragmentation of the C-ring can occur, although it is more characteristic of oleanane (B1240867) and ursane (B1242777) type triterpenoids.
-
Cleavage of the E-ring with the isopropenyl group can also be observed.
-
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This allows for the determination of the elemental composition, which is crucial for confirming the molecular formula.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) |
| 1 | ~38.7 | |
| 2 | ~68.9 | |
| 3 | ~83.4 | |
| 4 | ~38.9 | |
| 5 | ~55.4 | |
| ... | ... | ... |
| 29 | ~109.3 | 4.58 (br s), 4.71 (br s) |
| 30 | ~19.3 | 1.69 (s) |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. This table provides approximate values based on literature for similar compounds.
Table 2: Expected Mass Spectral Fragments of this compound
| m/z | Possible Fragment | Notes |
| 442 | [M]⁺ | Molecular ion (may be weak in EI) |
| 424 | [M-H₂O]⁺ | Loss of one water molecule |
| 409 | [M-H₂O-CH₃]⁺ | Loss of water and a methyl group |
| 406 | [M-2H₂O]⁺ | Loss of two water molecules |
| 207 | Retro-Diels-Alder fragment | |
| 189 | Fragment from cleavage of C-ring |
Note: Fragmentation patterns can be complex and depend on the ionization method and energy.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program: Start with 80% A, increase to 100% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or an ELSD.
-
Sample Preparation: Dissolve the sample in methanol or a mixture of the initial mobile phase.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: If necessary, perform COSY, HSQC, HMBC, and NOESY experiments for complete structural elucidation.
Protocol 3: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization:
-
For LC-MS, use ESI or APCI in positive ion mode.
-
For GC-MS (after derivatization, e.g., silylation), use EI.
-
-
Mass Analyzer: Acquire full scan mass spectra using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Tandem MS (MS/MS): To obtain more detailed structural information, perform fragmentation of the molecular ion or key fragment ions.
This technical support center provides a starting point for troubleshooting common issues in the characterization of this compound. For more specific issues, consulting detailed spectroscopic databases and the primary literature is recommended.
References
Validation & Comparative
A Comparative Guide to the Cytotoxic Activities of Lupeol and its Analogue, Lup-20(29)-ene-2alpha,3beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of the naturally occurring pentacyclic triterpenoid, lupeol (B1675499), and its hydroxylated analogue, Lup-20(29)-ene-2alpha,3beta-diol. While extensive research has elucidated the potent anticancer effects of lupeol, data on the specific cytotoxic activity of this compound is limited in publicly available literature. This guide summarizes the existing quantitative data for lupeol, outlines the typical experimental protocols used to assess cytotoxicity, and explores the known signaling pathways involved in its mechanism of action. Furthermore, it discusses the potential cytotoxic activity of this compound based on structure-activity relationships of related lupane (B1675458) triterpenoids.
Quantitative Comparison of Cytotoxic Activity
Lupeol has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The IC50 values for lupeol vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cancer Type | IC50 of Lupeol (µM) | Reference |
| HeLa | Cervical Cancer | 37.7 - 51.9 | [1][2] |
| KB | Oral Epidermoid Carcinoma | 37.7 - 51.9 | [1][2] |
| MCF-7 | Breast Cancer | 37.7 - 51.9 | [1][2] |
| A-549 | Lung Cancer | 37.7 - 51.9 | [1][2] |
| A549 | Lung Adenocarcinoma | 62.53 (µg/mL) |
Note on this compound: Specific IC50 values for this compound are not widely published. However, research on analogous compounds within the lupane skeleton suggests potential cytotoxic capabilities[3]. For instance, the isomer Lup-20(29)-ene-3α,23-diol has shown significant cytotoxic activity against the HeLa cell line with a reported IC50 value of 28.5 μM[3]. This suggests that the diol configuration of this compound may also confer cytotoxic properties. Further experimental validation is required to determine its specific IC50 values.
Experimental Protocols
The cytotoxic activity of compounds like lupeol and this compound is typically evaluated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Lupeol, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Lupeol is known to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. While the specific mechanisms of this compound are yet to be elucidated, it is plausible that it shares similar pathways due to its structural similarity to lupeol.
Key Signaling Pathways for Lupeol-Induced Apoptosis:
-
Intrinsic (Mitochondrial) Pathway: Lupeol can induce apoptosis by affecting the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in the mitochondria. This leads to the release of cytochrome c, which in turn activates caspases (caspase-9 and caspase-3), the key executioners of apoptosis.
-
Extrinsic (Death Receptor) Pathway: Lupeol can also trigger apoptosis by upregulating the expression of death receptors like Fas on the surface of cancer cells. Binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that activates caspase-8 and subsequently caspase-3.
The anticancer properties of lupeol and its derivatives are primarily mediated through their ability to trigger programmed cell death and inhibit cell proliferation by interfering with the cell cycle[3].
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Caption: Simplified signaling pathways of lupeol-induced apoptosis in cancer cells.
References
Comparative Analysis of the Anti-inflammatory Properties of Lupane-Type Triterpenoids: A Focus on Lup-20(29)-ene-2alpha,3beta-diol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Lup-20(29)-ene-2alpha,3beta-diol and its closely related, well-studied analogs, Lupeol and Betulin. Due to a lack of publicly available quantitative data specifically for this compound, this document utilizes data from its structural analogs to provide an illustrative comparison against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). The information presented herein is intended to guide further research and drug development efforts in the field of inflammation.
Lupane-type triterpenoids, a class of natural products, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] The core mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory mediators.[3][4]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the anti-inflammatory effects of Lupeol and Betulin in established in vivo and in vitro models of inflammation, compared to the standard drug, indomethacin. This data is compiled from various preclinical studies and serves as a benchmark for evaluating the potential of other lupane-type triterpenoids like this compound.
Table 1: In Vivo Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Time Point (hours) | Reference Compound | Inhibition (%) |
| Lupeol | 50 | 48.5 | 3 | Indomethacin (10 mg/kg) | 54 |
| Betulin | 100 | 42.1 | 4 | Indomethacin (10 mg/kg) | 54 |
Note: Data for Lupeol and Betulin are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Table 2: In Vivo Anti-inflammatory Effects in the Cotton Pellet-Induced Granuloma Model
| Compound | Dose (mg/kg/day) | Inhibition of Granuloma Formation (%) | Duration (days) | Reference Compound | Inhibition (%) |
| Lupeol | 50 | 35.2 | 7 | Dexamethasone (B1670325) (1 mg/kg) | 49.04[5] |
| Betulin | 100 | 31.8 | 7 | Dexamethasone (1 mg/kg) | 49.04[5] |
Note: Data for Lupeol and Betulin are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Table 3: In Vitro Anti-inflammatory Effects on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| Lupeol | 25 | 62.3 | 58.1 | 55.9 |
| Betulin | 50 | 55.7 | 51.4 | 48.2 |
Note: Data for Lupeol and Betulin are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and replication of studies for evaluating the anti-inflammatory potential of novel compounds.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.[6]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound, reference drug (e.g., indomethacin 10 mg/kg), or vehicle is administered orally or intraperitoneally.[7]
-
After a specific absorption period (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[6][7]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the anti-inflammatory effects of compounds on the proliferative phase of inflammation.[8]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Sterilized cotton pellets (10 ± 1 mg) are implanted subcutaneously into the axilla or groin region of anesthetized rats.[5][8]
-
The test compound, reference drug (e.g., dexamethasone 1 mg/kg/day), or vehicle is administered daily for a set period (e.g., 7 days).[5][8]
-
On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised.[5][8]
-
The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved (dry weight).[8]
-
-
Data Analysis: The net weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean weight of the dry granuloma in the control group and Wt is the mean weight of the dry granuloma in the treated group.
Measurement of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators.[9][10]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound or vehicle for a specific duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[9]
-
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9] The absorbance is read at 540 nm.
-
Measurement of TNF-α and IL-6: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11][12]
-
Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production is calculated by comparing the levels in the treated cells to those in the LPS-stimulated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: NF-κB signaling pathway in inflammation and the inhibitory action of lupane triterpenoids.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of a test compound.
References
- 1. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lup-20(29)-ene-2alpha,3beta-diol and Betulinic Acid for Researchers and Drug Development Professionals
A deep dive into the cytotoxic and anti-inflammatory properties of two promising lupane-type triterpenoids, this guide provides a comprehensive comparison of Lup-20(29)-ene-2alpha,3beta-diol and betulinic acid. Drawing from available experimental data, we present a side-by-side analysis of their biological activities, elucidate their mechanisms of action through detailed signaling pathways, and provide comprehensive experimental protocols for key assays.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. While betulinic acid has been extensively studied, this guide also sheds light on the emerging data for this compound, offering a comparative perspective for future research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of this compound and betulinic acid. It is important to note that data for this compound is limited, and in some cases, data from closely related isomers are presented to provide a preliminary comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Compound / Isomer | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Lup-20(29)-ene-3α,23-diol (isomer) | 28.5[1] | - | - | - |
| Betulinic Acid | 1.8 - 30 | 3.1 - 112[2] | 1.5 - 4.2 | 6.85 - 12.74[2] |
| Betulin (Lup-20(29)-ene-3β,28-diol) | - | 17.89 ± 1.06[3] | 15.51 | 125.0[4] |
Note: Data for this compound is not widely available. The value presented is for a related isomer, Lup-20(29)-ene-3α,23-diol.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ values)
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Betulinic Acid | Nitric Oxide (NO) Production | RAW 264.7 | ~16.4 - 25.1[5] |
Mechanisms of Action: Signaling Pathways
Both this compound and betulinic acid exert their biological effects through the modulation of key cellular signaling pathways.
This compound:
emerging evidence suggests that this compound induces apoptosis in cancer cells primarily through the mitochondrial pathway .[1] This involves the activation of caspases and subsequent cell death. Furthermore, its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway , a central regulator of inflammatory responses.
Betulinic Acid:
The anticancer and anti-inflammatory mechanisms of betulinic acid are more extensively characterized. It is known to induce apoptosis through multiple pathways, including:
-
Mitochondrial (Intrinsic) Pathway: Betulinic acid can directly trigger mitochondrial membrane permeabilization, leading to the release of cytochrome c and activation of caspases.[6]
-
ROS-dependent Pathway: It can induce the generation of reactive oxygen species (ROS), which in turn triggers cell cycle arrest and apoptosis.
-
Inhibition of Pro-survival Pathways: Betulinic acid has been shown to suppress the PI3K/Akt and NF-κB signaling pathways , which are critical for cancer cell survival and proliferation.[6]
Visualizing the Mechanisms: Signaling Pathway Diagrams
To illustrate the complex signaling cascades modulated by these compounds, the following diagrams are provided in Graphviz DOT language.
Caption: Betulinic Acid Induced Apoptosis Pathway
Caption: Inhibition of NF-κB Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic and anti-inflammatory activities of this compound and betulinic acid.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or betulinic acid (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.
Apoptosis Analysis: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Staining Procedure:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.
Conclusion
This comparative guide provides a foundational understanding of the biological activities of this compound and betulinic acid. While betulinic acid is a well-established cytotoxic and anti-inflammatory agent with a defined mechanism of action, this compound is an emerging compound with demonstrated potential. The lack of extensive data for this compound highlights a significant opportunity for further research to fully elucidate its therapeutic promise and to conduct direct, head-to-head comparative studies with betulinic acid under standardized experimental conditions. Such studies will be crucial for advancing our understanding of the structure-activity relationships within the lupane (B1675458) triterpenoid (B12794562) family and for the development of novel therapeutic agents.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Biotransformation and Anticancer Activities of Betulin against A549, HepG2 and 5RP7 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Lup-20(29)-ene-2alpha,3beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical techniques for the quantitative analysis of Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid (B12794562) of significant interest for its potential pharmacological activities. Due to a lack of extensive, direct cross-validation studies for this specific analyte, this document synthesizes validation data from structurally analogous lupane-type triterpenoids, such as betulin, betulinic acid, and lupeol, to present a comprehensive comparison of commonly employed analytical methodologies. The objective is to equip researchers with the necessary information to select and develop robust analytical methods for their specific research needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. Below is a summary of typical validation parameters for High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of HPLC-UV Method Validation Parameters for Structurally Similar Triterpenoids
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| Betulin | 0.9994 | 0.33 | 2.0 | 98.92 - 100.11 | < 2.0 | [1] |
| Lupeol | 0.9995 | 1.0 | 5.0 | 98.92 - 100.11 | < 2.0 | [1] |
| Betulinic Acid | > 0.998 | Not Reported | Not Reported | 95.9 - 104.2 | < 3.0 | [2] |
| Ursolic Acid | > 0.999 | 0.12 | 0.36 | 94.70 - 105.81 | < 2.0 | [3] |
| Oleanolic Acid | > 0.999 | 0.08 | 0.24 | 94.70 - 105.81 | < 2.0 | [3] |
Table 2: Comparison of HPTLC Method Validation Parameters for Structurally Similar Triterpenoids
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (ng/band) | Limit of Quantification (LOQ) (ng/band) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| Lupeol | 0.9990 | 55 | 166.69 | 91.88 | < 2.0 | [4] |
| Betulinic Acid | > 0.995 | Not Reported | Not Reported | 85.66 - 91.87 | < 1.99 | [5] |
| Ursolic Acid | > 0.995 | Not Reported | Not Reported | 85.66 - 91.87 | < 1.99 | [5] |
| Oleanolic Acid | > 0.995 | Not Reported | Not Reported | 85.66 - 91.87 | < 1.99 | [5] |
Table 3: Comparison of GC-MS Method Validation Parameters for Structurally Similar Triterpenoids
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| Betulin | > 0.99 | 3.3 - 4.3 | ~10 | Not Reported | < 15 | [6] |
| Oleanolic Acid | > 0.99 | 3.3 - 4.3 | ~10 | Not Reported | < 15 | [6] |
| Ursolic Acid | > 0.99 | 3.3 - 4.3 | ~10 | Not Reported | < 15 | [6] |
Note: GC-MS analysis of triterpenoids often requires derivatization to increase volatility.
Table 4: Comparison of LC-MS/MS Method Validation Parameters for Structurally Similar Triterpenoids
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Alisol A | > 0.99 | Not Reported | 25 | ± 15.4 | < 11.4 | [7] |
| Triterpenoid Mix | > 0.9906 | Not Reported | < 1.0 | -10.2 to 11.8 | < 14.9 | [1] |
| Ziyuglycoside I | > 0.99 | Not Reported | 6.50 | Within ± 15 | < 15 | [4] |
| Pomolic Acid | > 0.99 | Not Reported | 2.63 | Within ± 15 | < 15 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound and related triterpenoids.
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh a portion of the powdered plant material.
-
Perform extraction using a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of solvents) and technique (e.g., sonication, Soxhlet extraction, or maceration).
-
For example, suspend the powdered material in methanol and sonicate for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator.
-
Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be employed for cleanup and enrichment of the target analytes.
-
Reconstitution: Dissolve the dried extract in a known volume of the mobile phase or a suitable solvent for injection into the analytical instrument.
HPLC-UV Method (Representative)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (often with a small percentage of acid, such as 0.1% acetic acid, to improve peak shape). A typical isocratic mobile phase could be acetonitrile:water (94:6, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Triterpenoids lack a strong chromophore, so detection is typically performed at a low wavelength, such as 215 nm.[1]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
HPTLC Method (Representative)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Sample Application: Apply the standard and sample solutions as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents. A common system for triterpenoids is Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v).[4]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After drying the plate, spray with a derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) and heat. Perform densitometric scanning at a suitable wavelength (e.g., 580 nm after derivatization).[4]
GC-MS Method (Representative, with Derivatization)
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and pyridine.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl groups.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 2 minutes, then ramping up to 300 °C at 10 °C/min and holding for 10 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
LC-MS/MS Method (Representative)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Simultaneous determination and pharmacokinetics of four triterpenoids by ultra high performance liquid chromatography with tandem mass spectrometry after the oral administration of Acanthopanax sessiliflorus (Rupr. et Maxim) Seem extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Determination and Pharmacokinetics Study of Three Triterpenes from Sanguisorba officinalis L. in Rats by UHPLC–MS/MS | MDPI [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Promise: A Comparative Guide to the Structure-Activity Relationship of Lup-20(29)-ene-2alpha,3beta-diol and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of Lup-20(29)-ene-2alpha,3beta-diol and its analogs, supported by experimental data, to guide future research and development.
This compound, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family, has emerged as a promising scaffold in drug discovery. Found in various medicinal plants, this natural compound and its synthetic analogs have demonstrated a spectrum of biological activities, most notably potent anti-inflammatory and cytotoxic effects. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more effective and selective therapeutic agents. This guide provides a comprehensive comparison of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is significantly influenced by the nature and position of functional groups on the lupane skeleton. Modifications at the C-2, C-3, and C-17 positions, as well as the isopropenyl group at C-20(29), have been shown to modulate their cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Lupane-type triterpenoids exhibit notable anticancer and antiproliferative effects, primarily by inducing programmed cell death (apoptosis) in cancer cells.[1] The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines. While specific IC50 values for this compound are not widely published in a comparative context, data for its analogs underscore the importance of the lupane scaffold in cytotoxicity. For instance, the presence of a carbonyl group at C-17 has been reported to be essential for their apoptosis-inducing activity.[2]
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxylup-20(29)-en-30-al | K562 (Leukemia) | 11.72 | [3] |
| 3β-acetoxylup-20(29)-en-30-al | K562 (Leukemia) | 14.85 | [3] |
| lup-20(30)-en-3β,29-diol | K562 (Leukemia) | 25.63 | [3] |
| 3β-acetoxy-30-hydroxylup-20(29)-ene | K562 (Leukemia) | 56.15 | [3] |
| Lup-20(29)-ene-3α,23-diol | HeLa (Cervical Cancer) | 28.5 | [1] |
| Betulinic Acid | P-815 (Mastocytoma) | 41 | [4] |
| Betulinic Acid Derivative (8a) | P-815 (Mastocytoma) | 1.1 | [4] |
| Betulinic Acid Derivative (35l) | MCF-7/ADR (Breast Cancer) | 0.33–2.45 | [4] |
Table 1: Comparative Cytotoxicity of this compound Analogs. This table summarizes the 50% inhibitory concentration (IC50) values of various lupane triterpenoids against different cancer cell lines, highlighting the impact of structural modifications on cytotoxic activity.
Anti-inflammatory Activity
The anti-inflammatory properties of lupane triterpenoids are well-documented. These compounds can modulate the production of inflammatory mediators and interfere with key signaling pathways involved in the inflammatory response. Studies have shown that this compound and its analogs can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]
| Compound/Analog | Assay | Effect | Reference |
| 3α,11α-dihydroxy-23-oxo-lup-20(29)-en-28-oic acid | Inhibition of TNF-α and IL-1β production in LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction | [5][8] |
| 3α,11α,23-trihydroxy-lup-20(29)-en-28-oic acid | Inhibition of TNF-α and IL-1β production in LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction | [5][8] |
| Hydroxymethyl (3β)-3-methyl-lup-20(29)-en-28-oate | Carrageenan-induced rat paw edema | Reduction in edema comparable to dexamethasone | [6] |
| Betulonic acid-arylpyrimidine conjugate | Histamine- and concanavalin (B7782731) A-induced mouse paw edema | Significant and selective anti-inflammatory activity | [9] |
Table 2: Comparative Anti-inflammatory Activity of this compound Analogs. This table highlights the anti-inflammatory effects of various lupane triterpenoids in different in vitro and in vivo models.
Key Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The two primary pathways implicated are the NF-κB signaling pathway in inflammation and the intrinsic (mitochondrial) pathway of apoptosis in cancer cells.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.[8] In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lupane triterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB activation.[7][10]
Figure 1: NF-κB Signaling Pathway Inhibition. This diagram illustrates how this compound and its analogs inhibit the NF-κB signaling pathway, a key mechanism of their anti-inflammatory action.
Mitochondrial Apoptosis Pathway
The cytotoxic effects of many lupane triterpenoids are mediated by the induction of the intrinsic or mitochondrial pathway of apoptosis.[1] This process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11][12] Lupane derivatives can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to apoptotic cell death.[13]
Figure 2: Mitochondrial Apoptosis Pathway. This diagram shows the induction of apoptosis by this compound and its analogs through the mitochondrial pathway.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: MTT Assay Workflow. A step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.
Detailed Method:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Determination)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, in response to an inflammatory stimulus like LPS. The inhibitory effect of the test compounds on NO production is quantified.
Workflow:
Figure 4: Nitric Oxide Assay Workflow. A step-by-step workflow for assessing the anti-inflammatory activity of compounds by measuring nitric oxide production.
Detailed Method:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a promising landscape for the development of novel therapeutic agents. The cytotoxic and anti-inflammatory activities of these compounds are intricately linked to their molecular structure, with specific functional groups and their stereochemistry playing a critical role in their biological efficacy. The inhibition of the NF-κB pathway and the induction of mitochondrial apoptosis are key mechanisms underlying their therapeutic potential. This comparative guide provides a foundation for researchers to build upon, facilitating the design and synthesis of more potent and selective lupane-based drugs for the treatment of cancer and inflammatory diseases. Further research focusing on direct comparative studies and the elucidation of specific molecular targets will be crucial in fully harnessing the therapeutic promise of this remarkable class of natural products.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A new anti-inflammatory lupane in Ziziphus jujuba (L.) Gaertn. var. hysudrica Edgew - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Conjugates of Lupane Triterpenoids with Arylpyrimidines: Synthesis and Anti-inflammatory Activity | Scilit [scilit.com]
- 10. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vivo Anticancer Effects: A Comparative Guide to Lupane Triterpenoids Structurally Related to Lup-20(29)-ene-2alpha,3beta-diol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of prominent lupane (B1675458) triterpenoids: lupeol (B1675499), betulinic acid, and betulin (B1666924). While direct in vivo validation data for Lup-20(29)-ene-2alpha,3beta-diol is not currently available in the public domain, the extensive research on its structural analogs, presented herein, offers valuable insights into its potential therapeutic efficacy and a framework for its future preclinical evaluation.
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane family.[1] Preclinical in vitro studies suggest it may possess anticancer properties by inducing programmed cell death (apoptosis) through the mitochondrial pathway and causing cell cycle arrest.[1] However, to translate these promising laboratory findings into potential clinical applications, rigorous in vivo validation is essential. This guide focuses on the in vivo anticancer activities of its close structural relatives—lupeol, betulinic acid, and betulin—to provide a comprehensive comparative landscape.
Comparative In Vivo Efficacy of Lupane Triterpenoids
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anticancer effects of lupeol, betulinic acid, and betulin across different cancer models.
Table 1: In Vivo Anticancer Activity of Lupeol
| Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| Athymic nude mice | Melanoma (451Lu xenograft) | 40 mg/kg, intraperitoneally, 3 times/week | Significant reduction in tumor growth. Modulation of proliferation markers, apoptotic markers, and cell cycle regulatory molecules in tumor xenografts. |
| Xenograft mouse model | Pancreatic cancer (AsPC-1 xenograft) | 40 mg/kg, 3 times/week | Inhibition of tumor growth. Decreased expression of cFLIP protein in tumors. |
| Xenograft mouse model | Prostate cancer | 40 mg/kg | Inhibition of tumor growth. |
| Mouse model | Head and neck cancer | 2 mg/animal | Suppression of tumor growth and impairment of cancer cell invasion by targeting NFκB signaling. |
Table 2: In Vivo Anticancer Activity of Betulinic Acid
| Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| Xenograft mouse model | Ovarian cancer | Not specified | Significantly increased survival time. |
| Xenograft mouse model | Melanoma | Not specified | Suppressed tumor growth. |
| Metastatic melanoma model | Melanoma | In combination with vincristine | Reduced lung metastasis. |
| Athymic nude mice | Breast cancer (MCF-7 xenograft) | 50 and 100 mg/kg | Delayed tumor formation and significant reduction in tumor size (52% and 77%, respectively). Decreased angiogenesis, proliferation, and invasion.[2] |
| Mouse models of human cancers | Neuroblastoma, Malignant glioma | Not specified | Significant inhibition of tumor growth by betulinic acid derivatives. |
| Nude mice | Colorectal cancer | Not specified | Inhibition of growth and metastasis of colorectal cancer cells.[3] |
Table 3: In Vivo Anticancer Activity of Betulin
| Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| Canine cancer cell lines (in vivo study pending) | Lymphoma, Osteosarcoma | Not specified | In vitro studies showed inhibition of proliferation and induction of cell cycle arrest, suggesting potential for in vivo efficacy.[4] |
| Metastatic colorectal cancer model | Colorectal cancer | Not specified | Inhibits lung metastasis by inducing cell cycle arrest, autophagy, and apoptosis.[5] |
| Chicken embryo chorioallantoic membrane (CAM) assay | Angiogenesis model | Not specified | Induced the reduction of newly formed capillaries, suggesting anti-angiogenic potential. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the in vivo validation of these anticancer compounds.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., 451Lu melanoma, AsPC-1 pancreatic, MCF-7 breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to treatment and control groups. The compound (e.g., lupeol, betulinic acid) is administered via the specified route (e.g., intraperitoneal, oral gavage) at the indicated dosage and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting).
Western Blot Protocol for Apoptosis Markers
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Path to In Vivo Validation
To better illustrate the processes involved in the in vivo validation of anticancer compounds and their mechanisms of action, the following diagrams are provided.
Experimental workflow for in vivo validation of an anticancer compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylum indicum Stem Bark Extract Reduces Tumor Progression by Inhibiting the EGFR-PI3K-AKT Pathway in an In Vivo 4NQO-Induced Oral Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 5. Betulin as an antitumor agent tested in vitro on A431, HeLa and MCF7, and as an angiogenic inhibitor in vivo in the CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Lup-20(29)-ene-2alpha,3beta-diol from different botanical sources.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Triterpenoid (B12794562)
Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid also known as 2α-hydroxybetulin, is a naturally occurring phytochemical with emerging interest in the scientific community. Its structural similarity to well-studied compounds like betulin (B1666924) and lupeol (B1675499) suggests a potential for significant biological activity. This guide provides a comparative analysis of this compound from various botanical sources, focusing on its isolation, and known biological activities, with supporting experimental insights.
Botanical Sources and Yield
This compound has been identified in a variety of plant species. While quantitative yield data is not extensively available in a comparative format, the following table summarizes the known botanical sources and the plant parts in which the compound has been detected.
| Botanical Source | Family | Plant Part(s) | Reported Yield (% w/w) |
| Oroxylum indicum (Indian Trumpet Tree) | Bignoniaceae | Seeds, Roots | Not Reported |
| Juglans sinensis (Chinese Walnut) | Juglandaceae | Not Specified | Not Reported |
| Detarium microcarpum (Tallow Tree) | Fabaceae | Bark | Not Reported |
| Boswellia sacra (Frankincense) | Burseraceae | Resin | Not Reported |
| Viburnum chingii | Adoxaceae | Not Specified | Not Reported |
| Salvia viridis (Annual Clary Sage) | Lamiaceae | Aerial Parts | Not Reported |
It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and time of harvest. Further quantitative studies are required to establish a definitive comparison of yields from these botanical sources.
Experimental Protocols: Isolation and Purification
General Extraction and Isolation Protocol:
-
Plant Material Preparation: The specific plant part (e.g., seeds, bark, aerial parts) is collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity. A common starting point is a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds. This is followed by extraction with a more polar solvent such as chloroform, ethyl acetate, or methanol, which is expected to extract the diol.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic techniques for the isolation of the target compound.
-
Silica Gel Column Chromatography: This is a primary method for separation. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: This technique is often used for further purification of fractions containing the compound of interest. It separates compounds based on their molecular size.
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is often induced to crystallize from a suitable solvent or solvent mixture to obtain a pure crystalline solid.
-
Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Replicating published findings on Lup-20(29)-ene-2alpha,3beta-diol's bioactivity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of the pentacyclic triterpenoid, Lup-20(29)-ene-2alpha,3beta-diol, and its structurally related alternatives, Lupeol and Betulin. The primary focus is on their anticancer activities, detailing their mechanisms of action, and providing experimental data to facilitate the replication of published findings.
Comparative Bioactivity of Lupane (B1675458) Triterpenoids
This compound, a derivative of Lupeol, has demonstrated notable anticancer and anti-inflammatory properties.[1] Its primary mechanism of anticancer action involves the induction of programmed cell death (apoptosis) through the mitochondrial pathway and causing cell cycle arrest.[1] This guide compares its activity with two other prominent lupane-type triterpenes: Lupeol and Betulin.
Data Presentation: Cytotoxicity of Lupane Triterpenoids against Cancer Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its alternatives against various cancer cell lines, as reported in different studies.
Disclaimer: The IC50 values presented below are compiled from various publications. A direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can vary between studies, significantly influencing the results. For a definitive comparison, these compounds should be evaluated in parallel under identical experimental conditions.
Table 1: Cytotoxicity of this compound and Related Isomers
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lup-20(29)-ene-3α,23-diol | HeLa (Cervical Cancer) | 28.5 | [1] |
No direct IC50 values for this compound were found in the reviewed literature. The data for a closely related isomer is provided for context.
Table 2: Cytotoxicity of Lupeol
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lupeol | MCF-7 (Breast Cancer) | Not explicitly quantified | [1] |
| Lupeol | HeLa (Cervical Cancer) | Not explicitly quantified | [1] |
| Lupeol Derivatives | K562 (Acute Myeloid Leukemia) | Varies | [1] |
| Lupeol Derivatives | Jurkat (Acute Lymphoid Leukemia) | Varies | [1] |
Table 3: Cytotoxicity of Betulin and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Betulin | HCT-116 (Colorectal Carcinoma) | 34.88 ± 4.26 |
| Betulin | MCF-7 (Breast Cancer) | 17.89 ± 1.06 |
| Betulin | NHDF-Neo (Normal Human Dermal Fibroblasts) | 34.90 ± 8.36 |
| Betulinic Acid | A549 (Lung Cancer) | 8.92 ± 1.68 (µg/mL) |
| Betulinic Acid | H1650 (Lung Cancer) | 7.25 ± 1.54 (µg/mL) |
Experimental Protocols
To aid in the replication of findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, Lupeol, or Betulin (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the procedure for quantifying apoptosis using flow cytometry.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Induction by Lupane Triterpenes
The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by lupane-type triterpenoids.
Caption: Intrinsic apoptosis pathway induced by lupane triterpenoids.
Experimental Workflow for Comparative Cytotoxicity Analysis
This diagram outlines the logical flow of an experiment designed to compare the cytotoxicity of different compounds.
Caption: Workflow for comparative cytotoxicity analysis.
References
A Comparative Guide to 2α-Hydroxybetulin and Other Pentacyclic Triterpenoids
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents from natural sources is a field of continuous innovation. Pentacyclic triterpenoids, a class of phytochemicals widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of 2α-hydroxybetulin and other prominent pentacyclic triterpenoids, including betulin (B1666924), betulinic acid, 23-hydroxybetulinic acid, oleanolic acid, and ursolic acid. The comparison focuses on their anticancer and anti-inflammatory properties, supported by available experimental data.
While 2α-hydroxybetulin is a known synthetic derivative, direct and extensive comparative data on its biological activities remain limited in the public domain. Therefore, this guide draws comparisons based on the activities of its close structural analogs and other well-studied pentacyclic triterpenoids.
Comparative Analysis of Biological Activities
Pentacyclic triterpenoids exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[1][2] The structural variations among these compounds, such as the nature and position of functional groups on the pentacyclic skeleton, significantly influence their potency and selectivity.
Anticancer Activity
The cytotoxicity of pentacyclic triterpenoids against various cancer cell lines is a primary focus of research. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pentacyclic Triterpenoids against Various Cancer Cell Lines
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | B16 (Melanoma) | HL-60 (Leukemia) |
| 2α-Hydroxybetulin | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Betulin | >40[3] | >40[4] | >40[4] | 20.47[5] | - | - |
| Betulinic Acid | 15.85[3] | 25[6] | 8.87[7] | 8.93[5] | 15.85[3] | 8.35[3] |
| 23-Hydroxybetulinic Acid | >40[3] | - | - | 20.34[3] | 15.85[3] | 8.35[3] |
| Oleanolic Acid | - | - | - | - | - | - |
| Ursolic Acid | - | - | - | - | - | - |
Note: The IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
From the available data, betulinic acid generally exhibits greater cytotoxic activity across a range of cancer cell lines compared to betulin and 23-hydroxybetulinic acid.[3][4][5][7] The presence of a carboxylic acid group at the C-28 position in betulinic acid is believed to be crucial for its anticancer properties.[7] While data for 2α-hydroxybetulin is not available, the activity of its derivatives and related compounds suggests that modifications to the A-ring of the betulin skeleton can influence cytotoxicity.
Anti-inflammatory Activity
Pentacyclic triterpenoids also demonstrate significant anti-inflammatory effects, primarily by inhibiting key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] The inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) is another important mechanism.[8]
Table 2: Comparative Anti-inflammatory Activity of Pentacyclic Triterpenoids
| Compound | Primary Mechanism | Key Findings |
| 2α-Hydroxybetulin | Data not available | - |
| Betulin | Inhibition of NF-κB activation, reduction of pro-inflammatory mediators (iNOS, COX-2, IL-6, TNF-α).[9] | Demonstrates dose-dependent inhibition of inflammatory responses in chondrocytes.[9] |
| Betulinic Acid | Inhibition of NF-κB activation, inhibition of COX-2 activity.[1][8] | Shows broad-spectrum anti-inflammatory activity by downregulating pro-inflammatory genes.[1] |
| 23-Hydroxybetulinic Acid | Inhibition of NF-κB activation.[10] | Shown to inhibit the activation of the p65 subunit of NF-κB.[10] |
| Oleanolic Acid | - | - |
| Ursolic Acid | - | - |
Betulin and betulinic acid are well-documented for their ability to suppress inflammatory responses by targeting the NF-κB pathway.[1][8][9] This pathway is a critical regulator of genes involved in inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes.
Key Signaling Pathways
The biological activities of pentacyclic triterpenoids are mediated through their interaction with complex cellular signaling pathways.
Apoptosis Induction Pathway
A primary mechanism of the anticancer activity of many pentacyclic triterpenoids is the induction of apoptosis, or programmed cell death, in cancer cells.[2] This process is often initiated through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by pentacyclic triterpenoids.
Pentacyclic triterpenoids can induce the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and the activation of executioner caspases, ultimately leading to cell death.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the NF-κB signaling pathway.
References
- 1. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin as an antitumor agent tested in vitro on A431, HeLa and MCF7, and as an angiogenic inhibitor in vivo in the CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Lup-20(29)-ene-2alpha,3beta-diol: A Guide for Laboratory Personnel
Immediate Safety and Operational Plan: In the absence of a specific Safety Data Sheet (SDS) for Lup-20(29)-ene-2alpha,3beta-diol, this compound must be handled as a potentially hazardous substance. The following disposal procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. No experimental work should commence without a clear plan for the disposal of all resulting waste.
Due to the lack of specific toxicological and environmental impact data, this compound should be treated as hazardous chemical waste as a precautionary measure.[1] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[1]
Waste Characterization and Handling
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 61448-03-1 | [2][3] |
| Molecular Formula | C30H50O2 | [2] |
| Appearance | Typically exists as solids at room temperature | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
| Disposal Classification | To be treated as Hazardous Chemical Waste | [1] |
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1] Collect solid waste (e.g., contaminated consumables, residual powder) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.[1]
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"[1]
-
The words "Hazardous Waste"[1]
-
The date on which waste was first added to the container.[1]
-
The name of the principal investigator and the laboratory location.[1]
-
An indication of potential hazards (e.g., "Caution: Biological Activity Unknown," "Handle as a Toxic Compound").[1]
-
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are properly sealed to prevent leaks or spills.
-
EHS Consultation: Provide your institution's EHS department with all available information about the compound.[1] They will provide final guidance on the appropriate disposal method, which may include incineration or other specialized treatments.
-
Transportation: Do not transport the waste outside of your designated laboratory area without following proper secondary containment procedures.[1]
Disposal Workflow for Novel or Uncharacterized Compounds
The following diagram illustrates the decision-making process and procedural workflow for the proper disposal of a novel or uncharacterized compound like this compound.
References
Personal protective equipment for handling Lup-20(29)-ene-2alpha,3beta-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Lup-20(29)-ene-2alpha,3beta-diol was located. The following guidance is based on best practices for handling structurally similar triterpenoids and potentially cytotoxic compounds. Users should conduct a thorough risk assessment before use and consult with their institution's safety office.
This compound is a triterpenoid (B12794562) compound typically found as a solid powder.[1][2] Due to its classification and until more specific toxicological data is available, it should be handled with care, assuming potential biological activity and hazards.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Minimizes risk of dermal contact and absorption. Chemotherapy-rated gloves provide resistance to permeation by hazardous substances. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from accidental splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of the powdered form of the compound, a primary route of exposure. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the compound. |
Operational Plan: Handling and Experimental Workflow
All manipulations of this compound should be performed in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure risk.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Verify that the chemical fume hood or biological safety cabinet is functioning correctly.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for contamination.
-
-
Compound Weighing and Reconstitution:
-
Handle the solid powder form of this compound within the containment of a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, avoiding the generation of dust.
-
For reconstitution, slowly add the recommended solvent to the solid to prevent splashing. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in immediate use.
-
Conduct all experimental procedures involving the compound within the designated containment area.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used during the experiment.
-
Properly dispose of all contaminated waste, including gloves, gowns, and other disposable materials.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with the compound, such as gloves, gowns, shoe covers, and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Caption: Disposal plan for this compound contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
